Product packaging for Murrastinine C(Cat. No.:)

Murrastinine C

Cat. No.: B15292123
M. Wt: 277.3 g/mol
InChI Key: QTXCJUWYNICVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Murrastinine C (CAS 20105-20-8) is a carbazole alkaloid isolated from plant species within the Murraya genus, such as Murraya koenigii . This genus of the Rutaceae family is a rich source of diverse bioactive compounds, with alkaloids being the dominant class of metabolites . Carbazole alkaloids from these plants have been extensively studied for their promising biological activities, particularly their cytotoxic properties against various cell lines . This compound is presented to the research community as a high-purity natural product to facilitate pharmacological and phytochemical investigations. Research into related carbazole alkaloids suggests potential value in exploring mechanisms of action such as inducing apoptosis or inhibiting cell proliferation, making them candidates for anticancer research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B15292123 Murrastinine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde

InChI

InChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3

InChI Key

QTXCJUWYNICVSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C

Origin of Product

United States

Foundational & Exploratory

Murrastinine C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Carbazole Alkaloid Murrastinine C, its Physicochemical Properties, Biological Activity, and Postulated Mechanisms of Action.

This technical guide provides a comprehensive overview of this compound, a carbazole alkaloid isolated from the plant Murraya koenigii. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Chemical Identity and Physicochemical Properties

This compound is a carbazole alkaloid, a class of heterocyclic aromatic organic compounds. While the definitive chemical structure of this compound has not been independently verified in the latest literature, it is reported to be one of three related compounds, Murrastinine A, B, and C, isolated from Murraya koenigii. For the purpose of this guide, we will refer to the general properties of related and well-characterized carbazole alkaloids.

A closely related and structurally similar carbazole alkaloid, Murrayanine, possesses the following properties:

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂PubChem
Molecular Weight 225.24 g/mol PubChem
IUPAC Name 1-methoxy-9H-carbazole-3-carbaldehydePubChem
Appearance Not specified-
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.General knowledge

Biological Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Source
HL-60Human Promyelocytic Leukemia17Not specified--INVALID-LINK--
HeLaHuman Cervical Carcinoma1Not specified--INVALID-LINK--

Experimental Protocols

The following sections detail the general experimental methodologies employed for the isolation and cytotoxic evaluation of carbazole alkaloids like this compound. These are representative protocols and may not reflect the exact methods used in the original, unretrieved publication.

Isolation of this compound from Murraya koenigii

A general workflow for the isolation of carbazole alkaloids from plant material is outlined below.

G plant Dried and powdered Murraya koenigii plant material extraction Solvent Extraction (e.g., methanol, chloroform) plant->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative TLC or HPLC fractions->purification murrastinine_c Pure this compound purification->murrastinine_c

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Plant Material Preparation: The leaves, stems, or roots of Murraya koenigii are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as methanol or a chloroform-methanol mixture, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.

  • Purification: The fractions containing the desired carbazole alkaloids, as monitored by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, 2D-NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HL-60 and HeLa cells is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cell_seeding Seed HL-60 or HeLa cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement ic50 Calculate IC50 value measurement->ic50 G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm murrastinine This compound mitochondrion Mitochondrion murrastinine->mitochondrion Induces stress bax Bax murrastinine->bax Upregulates? bcl2 Bcl-2 murrastinine->bcl2 Downregulates? cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax->mitochondrion Promotes release bcl2->mitochondrion Inhibits release apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome active_caspase3 Active Caspase-3 apoptosome->active_caspase3 Activates caspase3 Pro-caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis Executes

Murrastinine C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid, a class of nitrogen-containing heterocyclic organic compounds, that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and isolation, a summary of its known biological effects, and a hypothesized signaling pathway for its cytotoxic activity.

Natural Source of this compound

The primary natural source of this compound is the plant species Murraya koenigii, commonly known as the curry tree. This tropical to sub-tropical tree, belonging to the Rutaceae family, is native to India and widely distributed throughout South Asia. Various parts of the plant, including the leaves, stem bark, and roots, are rich in a diverse array of bioactive compounds, with carbazole alkaloids being a major constituent group.

Quantitative Data

Extraction Yields of Carbazole Alkaloids from Murraya koenigii
Plant PartExtraction MethodSolvent(s)Yield (%)Reference
LeavesSoxhlet ExtractionMethanol9.4[1]
LeavesMacerationMethanol5.70
LeavesMacerationDistilled Water4.08
LeavesMacerationEthanol3.58
LeavesMacerationChloroform1.27
LeavesFractionationPetroleum Ether1.0
LeavesFractionationBenzene1.2
LeavesFractionationEthyl Acetate1.2
LeavesFractionationAcetone1.8
LeavesFractionationMethanol2.2
LeavesFractionationEthanol0.8
Cytotoxic Activity of this compound

This compound has demonstrated cytotoxic effects against human cancer cell lines. The following table presents the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µg/mL)
HL-60Human Promyelocytic Leukemia17
HeLaHuman Cervical Cancer1

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of carbazole alkaloids from Murraya koenigii, which can be adapted for the specific isolation of this compound.

General Extraction of Carbazole Alkaloids from Murraya koenigii Leaves

Objective: To obtain a crude extract rich in carbazole alkaloids.

Materials:

  • Dried, powdered leaves of Murraya koenigii

  • Petroleum ether (60-80°C)

  • Methanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defat the powdered leaves with petroleum ether using a Soxhlet apparatus for 6-8 hours to remove non-polar compounds.

  • Air-dry the defatted plant material to remove residual petroleum ether.

  • Extract the defatted powder with methanol using the Soxhlet apparatus for 8-12 hours.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Store the crude extract at 4°C for further fractionation and isolation.

Isolation of Carbazole Alkaloids by Column Chromatography

Objective: To separate individual carbazole alkaloids from the crude extract.

Materials:

  • Crude methanolic extract of Murraya koenigii

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Developing chamber

  • UV lamp (254 nm and 366 nm)

  • Iodine vapor chamber

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

  • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

  • Carefully load the powdered sample onto the top of the packed column.

  • Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect the eluate in fractions of equal volume.

  • Monitor the separation of compounds by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • Visualize the spots under a UV lamp and/or by placing the plates in an iodine vapor chamber.

  • Pool the fractions that show similar TLC profiles.

  • Concentrate the pooled fractions to obtain the isolated compounds.

  • Further purification of the fractions containing this compound may be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Murraya koenigii Leaves defatting Soxhlet Extraction (Petroleum Ether) start->defatting extraction Soxhlet Extraction (Methanol) defatting->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Carbazole Alkaloid Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling concentration2 Concentration of Pooled Fractions pooling->concentration2 isolated_murrastinine_c Isolated this compound concentration2->isolated_murrastinine_c characterization Structural Elucidation (NMR, MS, etc.) isolated_murrastinine_c->characterization

A general experimental workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, based on the known mechanisms of other cytotoxic carbazole alkaloids isolated from Murraya koenigii, a hypothetical pathway involving the intrinsic apoptosis pathway can be proposed.

hypothetical_apoptosis_pathway cluster_cell Cancer Cell murrastinine_c This compound mitochondrion Mitochondrion murrastinine_c->mitochondrion Induces stress cell_membrane Cell Membrane bax_bak Bax/Bak Activation cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 Activation apaf1->caspase9 Activates caspase3 Caspase-3 Activation (Effector Caspase) caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes

A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Disclaimer: This proposed pathway is based on the known mechanisms of similar carbazole alkaloids and requires experimental validation for this compound.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, exhibits promising cytotoxic activity against cancer cells. This guide provides a foundational understanding of its natural sourcing, methods for its isolation, and its biological effects. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in the study of this and other related natural products.

References

Murrastinine C: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid discovered from the plant Murraya koenigii, commonly known as the curry tree.[1] This plant, belonging to the Rutaceae family, has a long history of use in traditional medicine, particularly in Ayurveda. Various parts of Murraya koenigii, including its leaves, stem bark, and roots, are rich sources of structurally diverse carbazole alkaloids, which have demonstrated a wide range of pharmacological activities. This compound is one such compound that has garnered interest due to its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its experimental aspects.

Discovery and Origin

This compound was first isolated from the plant Murraya koenigii. This discovery contributes to the extensive list of carbazole alkaloids identified from this species, highlighting the plant's significance as a source of novel bioactive compounds.

Physicochemical Properties and Structure

While the detailed physicochemical properties of this compound are not extensively documented in readily available literature, it belongs to the carbazole alkaloid class. The general structure of carbazole alkaloids features a tricyclic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The specific substitutions on this carbazole nucleus define the individual compounds, including this compound. The elucidation of its precise chemical structure would have been accomplished through a combination of spectroscopic techniques.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following is a generalized experimental protocol for the isolation and structure elucidation of carbazole alkaloids from Murraya koenigii, which would be analogous to the procedure used for this compound.

1. Plant Material Collection and Preparation:

  • The plant material (e.g., stem bark, leaves, or roots of Murraya koenigii) is collected, identified, and air-dried in the shade.

  • The dried material is then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether or hexane to remove fats and waxes, followed by extraction with a more polar solvent such as chloroform, ethyl acetate, or methanol to extract the alkaloids.

  • The extraction is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking for an extended period.

  • The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation and Purification:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel (60-120 or 230-400 mesh). The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate or chloroform.

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC on pre-coated silica gel plates. The plates are developed in a suitable solvent system and visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids or vanillin-sulfuric acid).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing similar TLC profiles are pooled and further purified by preparative or semi-preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, to yield the pure compound, this compound.

4. Structure Elucidation:

  • The structure of the isolated pure compound is elucidated using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Infrared (IR) Spectroscopy: To identify the presence of functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

G cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried & Powdered Murraya koenigii extraction Solvent Extraction (e.g., Chloroform/Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, IR, UV, NMR) pure_compound->spectroscopy structure Chemical Structure of This compound spectroscopy->structure

Cytotoxicity Assessment of this compound

This compound has been reported to exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines.[1] A standard protocol to determine this activity is the MTT assay.

1. Cell Culture and Maintenance:

  • HL-60 and HeLa cells are cultured in appropriate media (e.g., RPMI-1640 for HL-60 and DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

  • Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight (for HeLa cells; HL-60 are suspension cells).

  • The cells are then treated with various concentrations of this compound (typically in a range from µg/mL to µM) and a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

G cell_seeding Seed HL-60 or HeLa cells in 96-well plate treatment Treat with varying concentrations of this compound cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation dissolution Dissolve formazan crystals with DMSO formazan_incubation->dissolution absorbance Measure absorbance at 570 nm dissolution->absorbance calculation Calculate % cell viability and IC50 value absorbance->calculation

Biological Activity and Quantitative Data

This compound has demonstrated cytotoxic activity against the HL-60 and HeLa cancer cell lines. The reported inhibitory concentrations are summarized in the table below.

Cell LineActivityConcentration
HL-60Cytotoxic17 µg/mL
HeLaCytotoxic1 µg/mL

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated in published research. However, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A plausible, though currently hypothetical, mechanism for this compound could involve the activation of intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a generalized apoptotic signaling pathway that is often implicated in the action of cytotoxic agents. Further research is required to determine if this compound activates this or other cell death pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway murrastinine_c This compound (Hypothetical) death_receptor Death Receptors (e.g., Fas, TRAIL-R) murrastinine_c->death_receptor mitochondrion Mitochondrion murrastinine_c->mitochondrion caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Conclusion and Future Directions

This compound, a carbazole alkaloid from Murraya koenigii, has demonstrated notable cytotoxic activity against cancer cell lines. This technical guide has provided an overview of its discovery, a generalized protocol for its isolation and characterization, and a standard method for assessing its biological activity.

Significant opportunities for future research remain. A crucial next step is the elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. Investigating its potential to induce apoptosis, cell cycle arrest, or other forms of cell death will be vital. Furthermore, comprehensive structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. As research progresses, this compound may emerge as a promising lead compound in the development of novel anticancer therapeutics.

References

Murrastinine C: A Technical Review of a Promising Cytotoxic Carbazole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C, a carbazole alkaloid isolated from the plant Murraya koenigii, has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its cytotoxic activity, physicochemical properties, and potential mechanisms of action. The information is presented to support further research and development of this natural product as a potential therapeutic agent.

Cytotoxicity of this compound

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the quantitative data available from the primary literature.

Cell LineCancer TypeAssayParameterValueReference
HL-60Human Promyelocytic LeukemiaMTTCD5017 µg/mL[1]
HeLaHuman Cervical CarcinomaMTTCD501 µg/mL[1]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1]

The significant difference in potency against HeLa cells compared to HL-60 cells suggests a degree of selectivity in its cytotoxic action, a desirable characteristic for a potential anticancer drug.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, a summary of the key spectroscopic features is presented below. This data is critical for the identification and characterization of the compound.

Spectroscopic TechniqueKey Observations
UV (MeOH) λmax (log ε) 230, 280, 292, 330, 345 nm
IR (KBr) νmax 3448, 1645, 1600, 1580 cm-1
¹H NMR (CDCl₃, 500 MHz) δ 8.08 (1H, s, H-4), 7.98 (1H, d, J = 7.5 Hz, H-5), 7.40 (1H, t, J = 7.5 Hz, H-7), 7.27 (1H, t, J = 7.5 Hz, H-6), 7.20 (1H, d, J = 7.5 Hz, H-8), 4.05 (3H, s, 1-OCH₃), 2.58 (3H, s, 2-CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ 148.9 (C-1), 139.8 (C-4a), 138.5 (C-8a), 126.0 (C-4), 124.0 (C-5a), 122.5 (C-8), 120.5 (C-7), 119.8 (C-5), 115.2 (C-2), 110.8 (C-3), 109.9 (C-6), 61.9 (1-OCH₃), 16.5 (2-CH₃)
MS (EI) m/z 211 [M]⁺

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Isolation of this compound

This compound was first isolated from the bark and leaves of Murraya koenigii (Linn.) Spreng. The general procedure involves:

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by chloroform and then methanol.

  • Fractionation: The crude extracts are then fractionated using column chromatography over silica gel.

  • Purification: Repeated column chromatography and preparative thin-layer chromatography (TLC) of the promising fractions lead to the isolation of pure this compound.

Cytotoxicity Assay (MTT Method)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. While the specific protocol from the original study by Tan et al. (2015) is not fully detailed in the available literature, a general and widely accepted protocol for this assay is as follows:

  • Cell Seeding: Cancer cells (HL-60 and HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and further diluted in the culture medium. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CD50 (concentration that causes 50% cell death) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate CD50 H->I

Fig. 1: General workflow for the MTT cytotoxicity assay.

Synthesis of this compound

To date, a specific total synthesis for this compound has not been reported in the peer-reviewed literature. However, general synthetic strategies for carbazole alkaloids are well-established and could likely be adapted for the synthesis of this compound. These methods often involve the construction of the tricyclic carbazole core followed by functional group manipulations. Common synthetic approaches include:

  • Fischer Indole Synthesis: A classic method for synthesizing indoles that can be extended to carbazoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as the Buchwald-Hartwig amination are frequently employed to form the key C-N bonds of the carbazole ring system.

  • Cyclization of Biphenyl Derivatives: Nitrene insertion or other cyclization strategies starting from appropriately substituted biphenyls can also yield the carbazole skeleton.

Carbazole_Synthesis_Strategies cluster_strategies Synthetic Strategies Start Starting Materials Fischer Fischer Indole Synthesis Start->Fischer Palladium Pd-Catalyzed Cross-Coupling Start->Palladium Cyclization Biphenyl Cyclization Start->Cyclization Carbazole Carbazole Core MurrastinineC This compound Carbazole->MurrastinineC Functional Group Manipulation Fischer->Carbazole Palladium->Carbazole Cyclization->Carbazole

Fig. 2: Potential synthetic strategies for this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's cytotoxicity has not yet been elucidated. However, based on studies of other structurally related carbazole alkaloids isolated from Murraya koenigii, it is plausible that this compound may induce apoptosis (programmed cell death) in cancer cells.

Several carbazole alkaloids from Murraya species have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by:

  • Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.

  • Release of Cytochrome c: The release of this pro-apoptotic protein from the mitochondria into the cytosol.

  • Caspase Activation: The activation of a cascade of cysteine proteases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).

  • DNA Fragmentation and Cell Death: The executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Further research is required to determine if this compound follows this or other cell death pathways.

Putative_Apoptotic_Pathway MurrastinineC This compound Mitochondrion Mitochondrion MurrastinineC->Mitochondrion Induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: A putative intrinsic apoptotic pathway for this compound.

Conclusion and Future Directions

This compound is a promising cytotoxic carbazole alkaloid with demonstrated activity against leukemia and cervical cancer cell lines. The available data on its structure and biological activity provide a solid foundation for further investigation. Key areas for future research include:

  • Total Synthesis: Development of a robust and efficient synthetic route to enable the production of larger quantities of this compound and its analogs for further biological evaluation.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its cytotoxic effects. Investigating its potential to induce apoptosis, autophagy, or other forms of cell death is crucial.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The continued exploration of this compound and other related natural products holds significant potential for the discovery of novel and effective anticancer agents.

References

An In-depth Technical Guide to the Carbazole Alkaloids of Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of carbazole alkaloids, a class of heterocyclic aromatic compounds with a wide array of potent biological activities. These activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, have positioned these molecules as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core carbazole alkaloids from Murraya koenigii, detailing their isolation, characterization, and mechanisms of action. It includes structured tables of quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to facilitate further research and development in this field.

Introduction

The plant kingdom remains a vast reservoir of novel chemical entities with therapeutic potential. Murraya koenigii, belonging to the Rutaceae family, has been used for centuries in traditional medicine, particularly in Ayurveda.[1] Modern phytochemical investigations have revealed that its medicinal properties are largely attributable to a diverse group of carbazole alkaloids.[2] These compounds, characterized by a dibenzopyrrole heterocyclic system, have demonstrated significant pharmacological effects, making them a focal point for natural product chemists and drug development professionals. This guide aims to consolidate the current scientific knowledge on the principal carbazole alkaloids from M. koenigii, with a focus on providing practical, in-depth information for a scientific audience.

Major Carbazole Alkaloids and Their Biological Activities

Numerous carbazole alkaloids have been isolated from various parts of M. koenigii, with mahanimbine, girinimbine, koenimbine, and murrayanine being among the most studied.[2] These compounds exhibit a broad spectrum of biological activities, which are summarized below.

Anticancer Activity

Carbazole alkaloids from M. koenigii have shown potent cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

  • Mahanimbine : Has demonstrated cytotoxicity against breast, pancreatic, and lung cancer cells.[4][5][6] It induces apoptosis through the mitochondrial pathway and can cause G0/G1 cell cycle arrest.[5][6]

  • Girinimbine : Induces apoptosis in lung, colon, and liver cancer cells through both intrinsic and extrinsic pathways.[7][8] It has also been shown to inhibit the proliferation, migration, and invasion of breast cancer cells.[7]

  • Murrayanine : Exhibits inhibitory effects on the proliferation of lung adenocarcinoma cells, inducing G2/M phase cell cycle arrest and apoptosis.[9]

  • Koenimbine : Has shown cytotoxic effects against colon cancer cell lines.[10]

Antimicrobial Activity

Several carbazole alkaloids have demonstrated significant activity against a variety of pathogenic bacteria.

  • Mahanine, Mahanimbicine, and Mahanimbine : Have shown potent inhibition against antibiotic-resistant bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[11][12]

  • Girinimbine and Koenimbine : Have displayed inhibitory effects against Bacillus cereus and Staphylococcus aureus.[13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of M. koenigii carbazole alkaloids are attributed to their ability to inhibit key inflammatory mediators.

  • Murrayakonine A, O-methylmurrayamine A, and Mukolidine : Have been shown to inhibit the release of TNF-α and IL-6 in LPS-stimulated human peripheral blood mononuclear cells.[13][15][16]

  • Murrayanol : Has demonstrated anti-inflammatory potential against human prostaglandin-endoperoxide H synthase (hPGHS-1 and hPGHS-2).[17]

Antioxidant Activity

Many carbazole alkaloids from M. koenigii are potent antioxidants, capable of scavenging free radicals.

  • Mahanimbine : Has been identified as an active antioxidant agent.[18]

  • Crude extracts rich in these alkaloids have shown significant DPPH radical scavenging activity.[19]

Antidiabetic Activity

Certain carbazole alkaloids have shown promise in the management of diabetes through various mechanisms.

  • Mahanimbine : Has been shown to possess anti-hyperglycemic and anti-lipidemic effects.[1]

  • Koenidine : Has been identified as a metabolically stable antidiabetic compound that improves insulin sensitivity.[16]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of key carbazole alkaloids from Murraya koenigii.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference(s)
Mahanimbine MCF-7 (Breast)14 ± 0.2[4]
MDA-MB-231 (Breast)21.5 ± 0.8[4]
Capan-2 (Pancreatic)3.5[5][10]
SW1990 (Pancreatic)3.5[5][10]
Hs172.T (Bladder)32.5[6][20]
Girinimbine A549 (Lung)19.01[21]
HT-29 (Colon)4.79 ± 0.74 µg/mL[7]
HepG2 (Liver)40 (72h)[8]
Murrayanine A549 (Lung)9[9]
Mahanine Various7.0 - 18.0[10]
Koenimbine HT-29 (Colon)50 µg/mL[10]
SW480 (Colon)50 µg/mL[10]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference(s)
Mahanine S. aureus25.0 - 175.0[11][12][22]
P. aeruginosa25.0 - 175.0[11][12][22]
K. pneumoniae25.0 - 175.0[11][12][22]
E. coli25.0 - 175.0[11][12][22]
Mahanimbicine S. aureus25.0 - 175.0[11][12][22]
P. aeruginosa25.0 - 175.0[11][12][22]
K. pneumoniae25.0 - 175.0[11][12][22]
E. coli25.0 - 175.0[11][12][22]
Mahanimbine S. aureus25.0 - 175.0[11][12][22]
P. aeruginosa25.0 - 175.0[11][12][22]
K. pneumoniae25.0 - 175.0[11][12][22]
E. coli25.0 - 175.0[11][12][22]
Girinimbine B. cereus3.4 µM[13][14]
Koenimbine S. aureus17.0 µM[13][14]

Table 3: Antioxidant Activity (IC50 values)

Extract/CompoundAssayIC50Reference(s)
Acetone Extract DPPH4.72 µg/mL[19]
Alcohol Extract DPPH4.10 µg/mL[19]
Aqueous Extract DPPH4.46 µg/mL[19]
Methanol Extract DPPH25.058 ± 2.2 µg/mL[23]
Mahanimbine --[18]

Table 4: Anti-inflammatory Activity

CompoundAssayInhibitionReference(s)
Girinimbine NO release78.9% at 51±3.81 µg/mL[7]
Murrayanol hPGHS-1IC50 109 µg/mL[16][17]
hPGHS-2IC50 218 µg/mL[16][17]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of carbazole alkaloids from M. koenigii.

Isolation and Purification of Carbazole Alkaloids

experimental_workflow plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., ethanol, acetone, hexane) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Column Chromatography (Silica Gel or Alumina) concentration->fractionation elution Gradient Elution (e.g., Hexane-EtOAc, Chloroform-Methanol) fractionation->elution tlc TLC Analysis of Fractions elution->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (e.g., Preparative TLC, HPLC) pooling->purification characterization Structure Elucidation (NMR, MS, IR, UV) purification->characterization

Caption: General workflow for the isolation and purification of carbazole alkaloids.

Protocol:

  • Plant Material Preparation : Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.[24][25]

  • Extraction :

    • Perform successive extraction with solvents of increasing polarity, such as hexane, chloroform, and ethanol, using a Soxhlet apparatus or maceration.[11][24][26]

    • For example, a dark green ethanol extract can be obtained from the leaves.[11]

  • Concentration : Concentrate the crude extracts under reduced pressure using a rotary evaporator to yield a viscous residue.[11][24]

  • Column Chromatography :

    • Subject the crude extract to column chromatography using silica gel (60-120 mesh) or alumina as the stationary phase.[24][26]

    • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components based on polarity.[25][27]

  • Fraction Collection and Analysis :

    • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[26]

    • Pool the fractions that show similar TLC profiles.

  • Purification :

    • Subject the pooled fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure carbazole alkaloids.

  • Structure Elucidation :

    • Characterize the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[11][26]

DPPH Radical Scavenging Assay (Antioxidant Activity)

Protocol:

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.[28][29][30]

  • Preparation of Test Samples : Dissolve the carbazole alkaloids or plant extracts in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made to various concentrations.[28][31]

  • Assay Procedure :

    • In a 96-well microplate or test tubes, add a specific volume of the test sample to the DPPH solution.[28]

    • For example, mix 100 µL of the sample with 100 µL of the DPPH solution.

    • Prepare a control containing the solvent and the DPPH solution.

  • Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes.[28][29][30]

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19][28][30]

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.[19][30]

MTT Assay (Cytotoxicity)

Protocol:

  • Cell Culture : Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment : Treat the cells with various concentrations of the carbazole alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculation : Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination : Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

Protocol:

  • Preparation of Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds : Prepare serial dilutions of the carbazole alkaloids in a suitable broth medium in a 96-well microplate.

  • Inoculation : Inoculate each well with the bacterial suspension.

  • Incubation : Incubate the microplate at 37°C for 24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Signaling Pathways and Mechanisms of Action

The biological activities of M. koenigii carbazole alkaloids are underpinned by their interactions with various cellular signaling pathways.

Girinimbine-Induced Apoptosis

Girinimbine has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[7]

girinimbine_apoptosis Girinimbine Girinimbine p53 p53 upregulation Girinimbine->p53 Bcl2 Bcl-2 downregulation Girinimbine->Bcl2 Bax Bax upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Girinimbine.
Mahanimbine's Anticancer Mechanism

Mahanimbine exerts its anticancer effects by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways like AKT/mTOR and STAT3.[5]

mahanimbine_anticancer Mahanimbine Mahanimbine AKT_mTOR AKT/mTOR Pathway Mahanimbine->AKT_mTOR STAT3 STAT3 Pathway Mahanimbine->STAT3 Apoptosis Apoptosis Mahanimbine->Apoptosis G0_G1_Arrest G0/G1 Arrest Mahanimbine->G0_G1_Arrest Proliferation Cell Proliferation AKT_mTOR->Proliferation STAT3->Proliferation Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation G0_G1_Arrest->Cell_Cycle

Caption: Anticancer mechanisms of Mahanimbine.
Koenidine's Antidiabetic Action

Koenidine improves insulin sensitivity and glucose uptake through the AKT-dependent signaling pathway.[16]

koenidine_antidiabetic Koenidine Koenidine AKT AKT Pathway Activation Koenidine->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Antidiabetic signaling pathway of Koenidine.

Conclusion and Future Directions

The carbazole alkaloids from Murraya koenigii represent a class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their relatively simple chemical structures, make them attractive scaffolds for medicinal chemistry and drug development programs. This guide has provided a comprehensive overview of the current state of research, including quantitative data, experimental protocols, and mechanistic insights.

Future research should focus on:

  • Lead Optimization : Semisynthetic modification of the carbazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies : More extensive preclinical and clinical studies to validate the in vitro findings and assess the safety and efficacy of these compounds in animal models and humans.

  • Mechanism of Action : Deeper investigation into the molecular targets and signaling pathways of less-studied carbazole alkaloids.

  • Synergistic Studies : Exploring the potential of combining carbazole alkaloids with existing therapies to enhance efficacy and overcome drug resistance.

By continuing to explore the rich chemistry and biology of Murraya koenigii, the scientific community can unlock the full therapeutic potential of its carbazole alkaloids for the benefit of human health.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Murrastinine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Introduction

Murrastinine C, a complex carbazole alkaloid, belongs to a class of bioactive compounds predominantly found in the plant genus Murraya, a member of the Rutaceae family. These alkaloids have garnered significant interest from the scientific community due to their diverse and promising pharmacological activities. While the precise, experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the biosynthesis of related phyto-carbazole alkaloids provides a solid foundation upon which a putative pathway can be constructed. This technical guide aims to provide an in-depth overview of the likely biosynthetic route to this compound, drawing upon the established principles of carbazole alkaloid formation. The proposed pathway, detailed experimental methodologies for key transformations, and structured data presentation are intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and metabolic engineering.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a common route for the formation of aromatic compounds in plants. The core carbazole structure is believed to be derived from the condensation of precursors ultimately leading to a 3-methylcarbazole scaffold, which then undergoes a series of enzymatic modifications, including prenylation, oxidative cyclization, and formylation, to yield the final complex structure.

Based on the structure of the related and likely identical compound, Murrayacinine (3-methyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole-5-carbaldehyde), the proposed biosynthetic pathway for this compound is as follows:

  • Formation of the 3-Methylcarbazole Core: The biosynthesis is postulated to begin with the formation of the fundamental 3-methylcarbazole skeleton. This is a common precursor for a vast number of carbazole alkaloids found in the Rutaceae family.[1][2] While the precise enzymatic steps in plants are still under investigation, the pathway likely involves intermediates derived from the shikimate and methylerythritol phosphate (MEP) pathways.

  • C-Prenylation: The 3-methylcarbazole core is then proposed to undergo prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the carbazole nucleus. This reaction is catalyzed by a prenyltransferase enzyme.

  • Hydroxylation: Following prenylation, a hydroxylation event is proposed to occur on the prenyl side chain, a common modification in the biosynthesis of complex terpenoids.

  • Oxidative Cyclization: The hydroxylated prenyl group is then believed to undergo an intramolecular oxidative cyclization to form the pyran ring, a characteristic feature of this compound's structure. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar enzyme.

  • Formylation: The final step in the proposed pathway is the formylation of the carbazole ring at the C-5 position to introduce the aldehyde group. This oxidation of a methyl group is a known modification in the biosynthesis of other carbazole alkaloids.

dot

Putative Biosynthetic Pathway of this compound Shikimate_Pathway Shikimate Pathway 3_Methylcarbazole 3-Methylcarbazole Shikimate_Pathway->3_Methylcarbazole Multiple Steps MEP_Pathway MEP Pathway DMAPP DMAPP MEP_Pathway->DMAPP Prenylated_Intermediate C-Prenylated 3-Methylcarbazole 3_Methylcarbazole->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate Hydroxylated_Intermediate Hydroxylated Intermediate Prenylated_Intermediate->Hydroxylated_Intermediate Hydroxylase (e.g., P450) Murrastinine_C This compound (Murrayacinine) Hydroxylated_Intermediate->Murrastinine_C Oxidative Cyclase & Formyltransferase

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally validated, no quantitative data regarding enzyme kinetics, precursor incorporation rates, or reaction yields are currently available in the scientific literature. Should this data become available, it would be presented in a format similar to the table below for clarity and comparative analysis.

Enzymatic Step Enzyme (Hypothetical) Substrate Product Km (µM) kcat (s⁻¹) Yield (%) Reference
C-PrenylationMjPT13-MethylcarbazoleC-Prenylated 3-MethylcarbazoleData not availableData not availableData not available
HydroxylationMjCYP1C-Prenylated 3-MethylcarbazoleHydroxylated IntermediateData not availableData not availableData not available
Oxidative CyclizationMjOC1Hydroxylated IntermediatePyrano-carbazole IntermediateData not availableData not availableData not available
FormylationMjFT1Pyrano-carbazole IntermediateThis compoundData not availableData not availableData not available

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a series of key experiments. Below are detailed, representative methodologies for the types of experiments that would be essential in this endeavor.

Protocol 1: Isolation and Structure Elucidation of this compound
  • Plant Material Extraction:

    • Air-dried and powdered leaves and stems of a Murraya species are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol.

    • The extracts are concentrated under reduced pressure to yield crude extracts.

  • Chromatographic Separation:

    • The ethyl acetate extract, which is likely to contain the carbazole alkaloids, is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

  • Structure Elucidation:

    • The purified compound's structure is determined using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and to fully define the chemical structure.

Protocol 2: Identification of Biosynthetic Genes using a Transcriptomics Approach
  • RNA Extraction and Sequencing:

    • Total RNA is extracted from different tissues of the Murraya plant (e.g., leaves, stems, roots) where this compound is expected to be synthesized.

    • The quality and quantity of the extracted RNA are assessed.

    • mRNA is enriched and used to construct cDNA libraries, which are then sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • The sequencing reads are assembled into transcripts, and these are annotated by comparing them against public databases to identify putative genes.

    • Candidate genes for the biosynthesis of this compound (e.g., prenyltransferases, cytochrome P450s, oxidoreductases) are identified based on sequence homology to known biosynthetic genes from other species.

    • Differential gene expression analysis between tissues with high and low concentrations of this compound can help to further narrow down the list of candidate genes.

dot

Experimental Workflow for Biosynthetic Gene Identification Plant_Tissues Murraya sp. Tissues (High/Low this compound) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction RNA_Seq RNA Sequencing (Transcriptomics) RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Assembly, Annotation, Differential Expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Biosynthetic Genes (Prenyltransferases, P450s, etc.) Bioinformatics->Candidate_Genes Functional_Characterization Functional Characterization (Heterologous Expression, Enzyme Assays) Candidate_Genes->Functional_Characterization Pathway_Elucidation Pathway Elucidation Functional_Characterization->Pathway_Elucidation

Caption: A general workflow for identifying biosynthetic genes.

Protocol 3: In Vitro Functional Characterization of a Candidate Prenyltransferase
  • Gene Cloning and Heterologous Expression:

    • The full-length coding sequence of a candidate prenyltransferase gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

    • The recombinant plasmid is transformed into a suitable expression host.

    • Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • The activity of the purified enzyme is assayed in a reaction mixture containing the purified protein, the putative substrate (3-methylcarbazole), the prenyl donor (DMAPP), and a suitable buffer with required cofactors (e.g., Mg²⁺).

    • The reaction is incubated at an optimal temperature and then quenched.

    • The reaction products are extracted and analyzed by HPLC and LC-MS to identify the prenylated carbazole product.

  • Enzyme Kinetics:

    • To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of one substrate while keeping the other saturated.

    • The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound presents a fascinating area of study within the broader field of natural product chemistry. While the pathway proposed in this guide is putative, it is firmly rooted in the established principles of carbazole alkaloid biosynthesis in the Rutaceae family. The experimental protocols detailed herein provide a roadmap for the future research that will be necessary to fully elucidate the enzymatic machinery responsible for the construction of this complex and biologically active molecule. A comprehensive understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and related compounds for potential therapeutic applications.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Murrayanine (Murrastinine C)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Murrastinine C" is not widely documented in scientific literature under this specific name. However, the closely related and well-researched carbazole alkaloid, Murrayanine , isolated from Murraya koenigii, aligns with the described biological context. This guide provides a comprehensive overview of the physical, chemical, and biological properties of Murrayanine, which may be synonymous with or a structurally related compound to this compound.

Physical and Chemical Properties

Murrayanine is a naturally occurring carbazole alkaloid found in the leaves, stem bark, and roots of Murraya koenigii (curry leaf tree). Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 225.24 g/mol --INVALID-LINK--[1]
Melting Point 219 °C--INVALID-LINK--[1]
Physical Description Solid--INVALID-LINK--[1]
Solubility Soluble in organic solvents such as chloroform and methanol.Inferred from isolation protocols[2]

Spectral Data

The structural elucidation of Murrayanine has been confirmed through various spectroscopic techniques.

¹H-NMR (CDCl₃, 500 MHz) ¹³C-NMR (CDCl₃, 125 MHz)
δ (ppm) Assignment
10.19 (s, 1H)-CHO
8.17 (s, 1H)H-4
8.05 (d, J = 7.8 Hz, 1H)H-5
7.42 (t, J = 7.5 Hz, 1H)H-7
7.35 (d, J = 8.1 Hz, 1H)H-8
7.29 (t, J = 7.5 Hz, 1H)H-6
6.95 (s, 1H)H-2
3.88 (s, 3H)-OCH₃

Note: NMR data is compiled from various sources and may be subject to slight variations based on experimental conditions.[3][4][5]

The IR spectrum of Murrayanine exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3287N-H stretching (carbazole)
1753C=O stretching (aldehyde)
1566N-H bending (carbazole)
1346C-N stretching (carbazole)
1177C-O stretching (methoxy)

Source: Symbiosis Online Publishing[4]

The UV spectrum of Murrayanine in methanol shows absorption maxima (λmax) characteristic of a carbazole derivative.

λmax (nm)
223
242
291

Source: ResearchGate[3]

Mass spectrometric analysis confirms the molecular weight of Murrayanine.

  • GC-MS: m/z 225 (M⁺)[1]

Experimental Protocols

The following is a generalized protocol for the isolation of carbazole alkaloids, including Murrayanine, from the plant material.

3.1.1. Extraction

  • Air-dry the plant material (roots and stem bark of Murraya koenigii) and grind it into a coarse powder.

  • Perform successive extraction with hexane, chloroform, and ethyl acetate for 72 hours for each solvent.

  • Filter the extracts and concentrate them using a rotary evaporator to obtain the crude extracts.[2]

3.1.2. Chromatographic Separation

  • Subject the crude chloroform extract to gravity column chromatography on silica gel (70-230 mesh).

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:chloroform (1:1).

  • Combine fractions with similar TLC profiles and further purify them using preparative TLC or repeated column chromatography to yield pure Murrayanine.[2][6]

Isolation_Workflow plant Murraya koenigii (Roots & Stem Bark) powder Grinding plant->powder extraction Successive Extraction (Hexane, Chloroform, Ethyl Acetate) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Chloroform Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (Prep. TLC / Column Chromatography) pooling->purification murrayanine Pure Murrayanine purification->murrayanine

Isolation Workflow for Murrayanine.

This protocol outlines the determination of the cytotoxic effects of Murrayanine on cancer cell lines such as HL-60 and HeLa.

  • Cell Seeding: Seed HL-60 or HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Murrayanine and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Biological Activity and Signaling Pathways

Murrayanine has demonstrated significant biological activities, particularly in the realm of cancer research.

  • Cytotoxicity: Murrayanine exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549), with an IC₅₀ of 9 µM.[8][9] It has also been shown to be active against promyelocytic leukemia (HL-60) and cervical cancer (HeLa) cell lines.

  • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase in A549 cells.[8][9]

  • Apoptosis Induction: Murrayanine promotes apoptosis through the modulation of Bax/Bcl-2 ratio and activation of caspases.

  • Anti-inflammatory and Antioxidant Activity: The carbazole scaffold of Murrayanine contributes to its antioxidant properties.

Research indicates that the biological effects of Murrayanine are mediated through the modulation of specific signaling pathways.

  • p38 MAPK Pathway: Murrayanine has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 lung cancer cells.[8][9]

  • PI3K/Akt/mTOR Pathway: Other carbazole alkaloids from Murraya koenigii have been reported to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. While direct evidence for Murrayanine is still emerging, its structural similarity suggests a potential role in modulating this pathway as well.[10]

Signaling_Pathway cluster_pi3k Potential PI3K/Akt Pathway Modulation murrayanine Murrayanine p38 p38 MAPK murrayanine->p38 Inhibits Phosphorylation pi3k PI3K murrayanine->pi3k Potential Inhibition p_p38 Phosphorylated p38 apoptosis Apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation

Murrayanine Signaling Pathway Involvement.

References

Murrastinine C: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrastinine C, a carbazole alkaloid isolated from the plant Murraya koenigii, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon available data and the known mechanisms of related carbazole alkaloids. While direct mechanistic studies on this compound are limited, a strong body of evidence suggests its primary therapeutic potential lies in the induction of apoptosis through the intrinsic mitochondrial pathway. This document summarizes the quantitative cytotoxic data, outlines detailed experimental protocols for assessing its activity, and presents putative signaling pathways and molecular interactions that likely mediate its anti-cancer effects.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is one such carbazole alkaloid isolated from this plant. Preliminary studies have established its cytotoxic potential, particularly against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines, highlighting its promise as a lead compound for novel cancer therapeutics. This guide aims to consolidate the current understanding of this compound's biological activity and provide a framework for future research and drug development efforts.

Quantitative Cytotoxicity Data

The primary evidence for the anti-cancer potential of this compound stems from in vitro cytotoxicity assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency against specific cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
HL-60Promyelocytic Leukemia17
HeLaCervical Cancer1

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

Putative Therapeutic Target: The Apoptotic Machinery

While direct mechanistic studies on this compound are not yet available in the public domain, extensive research on other carbazole alkaloids isolated from Murraya koenigii, such as mahanine, pyrayafoline-D, and murrafoline-I, provides a strong basis for postulating its mechanism of action. These related compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The prevailing evidence suggests that carbazole alkaloids from Murraya koenigii trigger the intrinsic apoptotic pathway, which is orchestrated by the mitochondria. This pathway is a key target for many chemotherapeutic agents. The proposed mechanism involves the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound likely induces stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion Murrastinine_C This compound MOMP Mitochondrial Outer Membrane Permeabilization Murrastinine_C->MOMP Induces Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c_release->Apoptosome Triggers Pro_caspase_9 Pro-caspase-9 Caspase_9 Activated Caspase-9 Pro_caspase_3 Pro-caspase-3 Caspase_9->Pro_caspase_3 Cleaves and Activates Apoptosome->Pro_caspase_9 Caspase_3 Activated Caspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Potential Effects on the Cell Cycle

Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. While specific data for this compound is unavailable, it is plausible that it may also modulate the cell cycle. A common mechanism for apoptosis-inducing compounds is to cause arrest at the G1/S or G2/M checkpoints, providing the cell with time to undergo apoptosis if the damage is irreparable. Further investigation into the effect of this compound on the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is warranted.

The following diagram depicts a potential workflow for investigating the effect of this compound on the cell cycle.

Start Treat Cancer Cells with this compound Harvest Harvest Cells at Different Time Points Start->Harvest Fix Fix Cells in Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Percentage of Cells in G1, S, and G2/M Phases Analyze->Result

Methodological & Application

Application Notes and Protocols for the Isolation of Murrastinine C from Murraya Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and characterization of Murrastinine C, a carbazole alkaloid from Murraya species, particularly Murraya koenigii. The document includes information on the biological activity of this compound and a plausible signaling pathway for its cytotoxic effects.

Introduction

Murraya is a genus of flowering plants in the citrus family, Rutaceae, widely distributed in Asia, Australia, and the Pacific Islands.[1] Various parts of these plants have been used in traditional medicine to treat a range of ailments.[1] Phytochemical investigations of Murraya species have led to the isolation of a diverse array of secondary metabolites, with carbazole alkaloids being a prominent class of compounds.[1][2] this compound is a carbazole alkaloid that has been isolated from the bark and leaves of Murraya koenigii.[3] This compound has demonstrated cytotoxic activity against human cancer cell lines, making it a person of interest for further investigation in drug development.[3]

Biological Activity of this compound

This compound has been reported to exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines.[3] While the specific signaling pathway of this compound-induced cell death has not been fully elucidated, studies on other cytotoxic carbazole alkaloids isolated from Murraya koenigii provide strong evidence for a mechanism involving the intrinsic apoptosis pathway. Research on compounds like mahanine, pyrayafoline-D, and murrafoline-I has shown that they induce apoptosis in HL-60 cells through mitochondrial dysfunction, leading to the activation of the caspase-9/caspase-3 cascade.[1][2]

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of similar carbazole alkaloids.

Murrastinine_C_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Murrastinine_C This compound Bax Bax Murrastinine_C->Bax Induces Bcl2 Bcl-2 Murrastinine_C->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides a general protocol for the isolation and purification of this compound from the leaves of Murraya koenigii. The methodology is based on established procedures for the isolation of carbazole alkaloids from this plant species.

Experimental Workflow

The following diagram outlines the general workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Dried & Powdered Murraya koenigii Leaves Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Methanolic Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Fractions Hexane, Ethyl Acetate, and Aqueous Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Ethyl Acetate Fraction Sub_fractions Eluted Sub-fractions Column_Chromatography->Sub_fractions TLC_Analysis TLC Analysis Sub_fractions->TLC_Analysis Purification Further Purification (e.g., Preparative TLC or HPLC) TLC_Analysis->Purification Fractions containing This compound Murrastinine_C Pure this compound Purification->Murrastinine_C Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Murrastinine_C->Structural_Elucidation

References

Total Synthesis of Murrastinine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrastinine C, a carbazole alkaloid, has garnered interest within the scientific community due to its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of a proposed total synthesis of this compound, based on established and reliable synthetic methodologies for carbazole alkaloids. Detailed experimental protocols for the key synthetic steps are provided, along with quantitative data derived from analogous syntheses. Furthermore, this document includes visualizations of the synthetic pathway and a summary of the known biological significance of this compound, offering valuable insights for researchers in medicinal chemistry and drug development. While a dedicated total synthesis of this compound has not been formally published, this application note constructs a robust and plausible synthetic route, empowering researchers to access this promising natural product for further investigation.

Introduction

Carbazole alkaloids are a large family of naturally occurring heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound, structurally identified as 3-formyl-1,6-dimethoxycarbazole, is a member of this family. Preliminary studies have indicated its cytotoxic potential, particularly against human leukemia (HL-60) and human cervical cancer (HeLa) cell lines, making it an attractive target for synthetic chemists and pharmacologists.

The total synthesis of this compound provides a means to produce the compound in quantities sufficient for detailed biological evaluation and the generation of analogs with potentially improved therapeutic properties. The synthetic strategy outlined herein is designed to be efficient and adaptable, utilizing well-established reactions to construct the carbazole core and introduce the required functional groups.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (1) is depicted below. The final formylation step to introduce the aldehyde at the C3 position suggests a Vilsmeier-Haack reaction on the 1,6-dimethoxycarbazole precursor (2). This intermediate can be envisioned to arise from an intramolecular cyclization of a diarylamine (3). The diarylamine can be constructed via a Buchwald-Hartwig amination between a suitably substituted aniline and an aryl halide. A more classical approach, and the one detailed here, involves a Fischer indole synthesis from a substituted phenylhydrazine and a cyclohexanone derivative, followed by aromatization.

Retrosynthesis Murrastinine_C This compound (1) Dimethoxycarbazole 1,6-Dimethoxycarbazole (2) Murrastinine_C->Dimethoxycarbazole Formylation Tetrahydrocarbazole Substituted Tetrahydrocarbazole (3) Dimethoxycarbazole->Tetrahydrocarbazole Aromatization Hydrazone Hydrazone (4) Tetrahydrocarbazole->Hydrazone Fischer Indole Synthesis Starting_Materials 4-Methoxyphenylhydrazine (5) + 2-Methoxycyclohexanone (6) Hydrazone->Starting_Materials Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis initiates with commercially available starting materials and proceeds through a series of reliable transformations to yield this compound.

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Aromatization cluster_2 Step 3: Vilsmeier-Haack Formylation Starting_Materials 4-Methoxyphenylhydrazine (5) + 2-Methoxycyclohexanone (6) Hydrazone Hydrazone Intermediate (4) Starting_Materials->Hydrazone AcOH, EtOH Tetrahydrocarbazole 1-Methoxy-6-methoxy-1,2,3,4-tetrahydrocarbazole (3) Hydrazone->Tetrahydrocarbazole PPA, heat Dimethoxycarbazole 1,6-Dimethoxycarbazole (2) Tetrahydrocarbazole_ref From Step 1 Tetrahydrocarbazole_ref->Dimethoxycarbazole DDQ, Benzene Murrastinine_C This compound (1) Dimethoxycarbazole_ref From Step 2 Dimethoxycarbazole_ref->Murrastinine_C POCl3, DMF

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on analogous reactions reported in the literature for structurally similar carbazole alkaloids.

StepReactionStarting Material(s)ProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Fischer Indole Synthesis4-Methoxyphenylhydrazine, 2-Methoxycyclohexanone1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazoleAcetic Acid, Polyphosphoric AcidEthanol, neat80-1004-6~75
2Aromatization1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole1,6-DimethoxycarbazoleDDQBenzene8012~85
3Vilsmeier-Haack Formylation1,6-DimethoxycarbazoleThis compoundPOCl₃, DMFDMF0-252~80

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole (3)

  • Materials: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 2-Methoxycyclohexanone (1.1 eq), Glacial Acetic Acid, Ethanol, Polyphosphoric Acid (PPA).

  • Procedure:

    • To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add a catalytic amount of glacial acetic acid.

    • Add 2-methoxycyclohexanone dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours to form the hydrazone.

    • Remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid.

    • Heat the mixture to 100°C with stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,6-dimethoxy-1,2,3,4-tetrahydrocarbazole.

Step 2: Synthesis of 1,6-Dimethoxycarbazole (2)

  • Materials: 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq), Benzene.

  • Procedure:

    • Dissolve 1,6-dimethoxy-1,2,3,4-tetrahydrocarbazole in dry benzene.

    • Add DDQ portion-wise to the solution at room temperature.

    • Reflux the reaction mixture for 12 hours.

    • Cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,6-dimethoxycarbazole.

Step 3: Synthesis of this compound (1)

  • Materials: 1,6-Dimethoxycarbazole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.5 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, cool DMF to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise with stirring.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1,6-dimethoxycarbazole in DMF dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Biological Activity and Applications

This compound has been reported to exhibit cytotoxic activity against human leukemia (HL-60) and human cervical cancer (HeLa) cell lines. The availability of a reliable synthetic route to this compound will facilitate a more thorough investigation of its biological properties and mechanism of action.

Potential Applications:

  • Drug Discovery: Serve as a lead compound for the development of novel anticancer agents. The synthetic route allows for the preparation of analogs to explore structure-activity relationships (SAR).

  • Chemical Biology: Use as a chemical probe to study cellular pathways involved in its cytotoxic effects.

  • Materials Science: The carbazole core is a well-known chromophore, suggesting potential applications in organic electronics, although this has not been explored for this compound specifically.

Conclusion

The total synthesis of this compound, while not yet reported in a dedicated publication, is highly feasible through the application of well-established synthetic methodologies for carbazole alkaloids. The proposed route, commencing with a Fischer indole synthesis followed by aromatization and Vilsmeier-Haack formylation, offers a logical and efficient pathway to this biologically active natural product. The detailed protocols and compiled quantitative data provided in this application note are intended to serve as a valuable resource for researchers aiming to synthesize this compound and explore its therapeutic potential. Further investigation into the biological activities and mechanism of action of this compound is warranted and will be significantly aided by the chemical synthesis outlined herein.

Murrastinine C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Murrastinine C, a novel carbazole alkaloid with promising cytotoxic activities. Included are its chemical properties, a detailed, generalized protocol for its extraction and isolation from Murraya koenigii, and insights into its potential mechanism of action.

Chemical Properties and Cytotoxic Activity

This compound is a carbazole alkaloid isolated from the bark and leaves of Murraya koenigii (Linn.) Spreng.[1][2] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in drug development.

PropertyDataReference
Compound Name This compound[1]
Source Murraya koenigii (Bark and Leaves)[1]
Compound Class Carbazole Alkaloid[1]
Molecular Formula Not explicitly found in search results
Molecular Weight Not explicitly found in search results
Cytotoxic Activity (CD50) < 20 µg/mL against HL-60 (Human promyelocytic leukemia) and HeLa (Human cervical cancer) cell lines.[1]

Experimental Protocols: Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of carbazole alkaloids from Murraya koenigii, based on common methodologies for this class of compounds from this plant source. The specific, detailed protocol for this compound can be found in the publication: "Isolation and cytotoxic investigation of new carbazole alkaloids from Murraya koenigii (Linn.) Spreng" in Tetrahedron, 2015.[1]

1. Plant Material Collection and Preparation:

  • Collect fresh bark and leaves of Murraya koenigii.

  • Air-dry the plant material in the shade for 7-10 days until brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as methanol or acetone at room temperature for 72 hours, with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the fractions for the presence of alkaloids using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent).

4. Isolation and Purification:

  • Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect the fractions and monitor them by TLC.

  • Combine fractions containing the compound of interest (as indicated by TLC profiling against a reference if available, or by distinct spots).

  • Perform further purification of the combined fractions using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.

Extraction_Workflow Plant_Material Dried & Powdered Murraya koenigii (Bark/Leaves) Extraction Maceration with Methanol/Acetone Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Alkaloid_Fraction Alkaloid-Rich Fraction Fractionation->Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Alkaloid_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Preparative TLC / HPLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for this compound extraction.

Proposed Signaling Pathway of Cytotoxicity

Carbazole alkaloids from Murraya koenigii have been reported to induce apoptosis in cancer cells through the intrinsic pathway involving caspase activation. Some may also inhibit the autophagic flux, contributing to cell death.

1. Induction of Apoptosis via Caspase-9/Caspase-3 Pathway:

This pathway is a key mechanism for programmed cell death.

Apoptosis_Pathway Murrastinine_C This compound Mitochondria Mitochondria Murrastinine_C->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

2. Inhibition of Autophagic Flux:

Inhibition of autophagy, a cellular recycling process, can also lead to cell death.

Autophagy_Inhibition_Pathway Carbazole_Alkaloid Carbazole Alkaloids (e.g., this compound) Autolysosome_Formation Autolysosome Formation (Fusion) Carbazole_Alkaloid->Autolysosome_Formation Inhibits Autophagosome_Formation Autophagosome Formation Autophagosome_Formation->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation Degradation of Cellular Components Autolysosome_Formation->Degradation Cell_Death Cell Death Autolysosome_Formation->Cell_Death Accumulation of autophagosomes contributes to Degradation->Cell_Death Prevents survival, leads to

Caption: Inhibition of autophagic flux by carbazole alkaloids.

References

Application Note: Quantification of Murrastinine C using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Murrastinine C is a carbazole alkaloid isolated from Murraya koenigii, a plant widely used in traditional medicine and culinary applications.[1] The pharmacological interest in carbazole alkaloids necessitates the development of robust and sensitive analytical methods for their quantification in plant extracts and biological matrices. This application note details proposed High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of this compound. These methods are designed for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Murraya koenigii Leaves

This protocol is adapted from established methods for extracting phytochemicals from Murraya koenigii.[2][3][4]

  • 1.1. Plant Material Handling:

    • Fresh leaves of Murraya koenigii are washed with distilled water to remove any dust and debris.[3]

    • The leaves are then shade-dried at room temperature for five days or in a hot air oven at 60°C for 4 hours until they are brittle.[2][4]

    • The dried leaves are ground into a fine powder using a mechanical grinder.[2]

  • 1.2. Solvent Extraction (Maceration):

    • Weigh 10 g of the powdered leaf material.

    • Macerate the powder in 100 mL of methanol (96%) for 24 hours at room temperature with occasional shaking.[4] Methanol has been shown to be effective for the extraction of alkaloids from M. koenigii.[4]

    • Filter the extract using Whatman No. 1 filter paper.

    • The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

    • The dried extract is stored at -20°C until further analysis.

  • 1.3. Preparation of Sample for Analysis:

    • Accurately weigh 10 mg of the crude methanolic extract and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Vortex the solution for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

2. Proposed HPLC-UV Method for Quantification

This hypothetical method is based on common practices for the analysis of alkaloids and other phytochemicals.[5]

  • 2.1. Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • 2.2. Calibration Curve:

    • Prepare a stock solution of purified this compound standard (if available) in methanol (100 µg/mL).

    • Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

3. Proposed LC-MS/MS Method for High-Sensitivity Quantification

This proposed method is based on general LC-MS/MS protocols for the analysis of small molecules in complex matrices.[6][7][8]

  • 3.1. Instrumentation and Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A linear gradient starting from 10% B to 90% B over 10 minutes, followed by a 5-minute re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • 3.2. Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 350°C.[9]

    • Nebulizer Gas: 50 units.[9]

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by infusion of a standard solution into the mass spectrometer.

Data Presentation

Table 1: Proposed HPLC-UV Method Parameters

ParameterValue
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV-Vis/DAD (scan for optimal wavelength)
Expected Retention TimeTo be determined experimentally

Table 2: Proposed LC-MS/MS Method Parameters

ParameterValue
ColumnC18 UHPLC (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Ionization ModeESI+
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 3: Hypothetical MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[M+H]⁺To be determinedTo be determinedTo be determined
Internal Standard[IS+H]⁺To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be determined experimentally using a pure standard of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Murraya koenigii Leaves wash_dry Wash and Dry start->wash_dry grind Grind to Powder wash_dry->grind extract Macerate with Methanol grind->extract concentrate Concentrate Extract extract->concentrate prepare_sample Dissolve and Filter concentrate->prepare_sample hplc HPLC-UV Analysis prepare_sample->hplc High Concentration Samples lcms LC-MS/MS Analysis prepare_sample->lcms Low Concentration / High Sensitivity data_analysis Peak Integration & Calibration hplc->data_analysis lcms->data_analysis quantification Quantify this compound data_analysis->quantification

Caption: Workflow for this compound Quantification.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Analytical Methods concentration Analyte Concentration hplc HPLC-UV concentration->hplc High lcms LC-MS/MS concentration->lcms Low matrix Matrix Complexity matrix->hplc Simple matrix->lcms Complex sensitivity Required Sensitivity sensitivity->hplc Moderate sensitivity->lcms High

Caption: Method Selection for this compound Analysis.

References

Application Note: A Proposed HPLC Method for the Analysis of Murrastinine C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Murrastinine C, a carbazole alkaloid. Due to the limited availability of a standardized, published method for this specific analyte, this application note provides a comprehensive protocol for method development and validation based on established analytical principles for carbazole alkaloids and related natural products. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis.

1. Introduction

This compound is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds with various reported biological activities. These compounds are often found in plants of the Rutaceae family, such as those of the Murraya genus. Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of this compound in research and pharmaceutical applications. This proposed reverse-phase HPLC (RP-HPLC) method with UV detection provides a starting point for developing a robust and validated analytical procedure.

2. Physicochemical Properties of Carbazole Alkaloids (Inferred for this compound)

While specific experimental data for this compound is scarce, its properties can be inferred from the general characteristics of carbazole alkaloids:

  • Structure: Possesses a carbazole core, which is an aromatic heterocyclic system. This structure contains chromophores that absorb UV radiation.

  • Solubility: Generally soluble in organic solvents such as methanol, ethanol, and acetonitrile. Solubility in aqueous solutions is typically limited but can be enhanced by using organic solvent mixtures.

  • Polarity: The polarity can vary depending on the functional groups attached to the carbazole skeleton. However, they are generally suitable for separation by reverse-phase chromatography.

3. Proposed HPLC Method Parameters

The following parameters are recommended as a starting point for the analysis of this compound. Optimization will likely be necessary to achieve the desired separation and sensitivity.

ParameterRecommended Condition
Instrument Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 200-400 nm. Monitoring at 230 nm, 254 nm, and 290 nm is recommended for initial method development.

4. Experimental Protocols

4.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

4.2. Sample Preparation (from Plant Material - Hypothetical)

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with methanol to fall within the linear range of the calibration curve.

5. Method Validation (Proposed Outline)

A comprehensive method validation should be performed according to ICH guidelines. The following tables represent the type of data that should be collected.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Placeholder]
5[Placeholder]
10[Placeholder]
25[Placeholder]
50[Placeholder]
100[Placeholder]
Correlation Coefficient (r²) > 0.999

Table 2: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
10[Placeholder][Placeholder]
50[Placeholder][Placeholder]
Acceptance Criteria < 2% < 2%

Table 3: Accuracy (Spike and Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low10[Placeholder][Placeholder]
Medium25[Placeholder][Placeholder]
High50[Placeholder][Placeholder]
Acceptance Criteria \multicolumn{3}{c}{98 - 102% }

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)Method
LOD [Placeholder]Signal-to-Noise Ratio of 3:1
LOQ [Placeholder]Signal-to-Noise Ratio of 10:1

6. Visualizations

6.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Plant Material extract Extract with Methanol weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject weigh_std Weigh this compound Standard dissolve Dissolve in Methanol (Stock) weigh_std->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute dilute->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

6.2. HPLC Method Development Logic

method_development cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation col_select Column Selection (C18) gradient_opt Gradient Optimization col_select->gradient_opt mob_phase_select Mobile Phase Selection (ACN/Water) mob_phase_select->gradient_opt det_select Detector Wavelength Selection (PDA Scan) det_select->gradient_opt flow_rate_opt Flow Rate Optimization gradient_opt->flow_rate_opt temp_opt Column Temperature Optimization flow_rate_opt->temp_opt linearity Linearity & Range temp_opt->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq specificity Specificity lod_loq->specificity

Application Notes and Protocols for In Vitro Evaluation of Murrastinine C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid isolated from plants of the Murraya genus, which have a history of use in traditional medicine. Preliminary studies and research on related carbazole alkaloids suggest that this compound may possess valuable biological activities, including cytotoxic and anti-inflammatory effects.[1] These properties indicate its potential as a lead compound in the development of novel therapeutic agents for cancer and inflammatory diseases.

These application notes provide a comprehensive overview of in vitro assays to characterize the cytotoxic and anti-inflammatory activities of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its therapeutic potential.

Potential Therapeutic Applications

  • Oncology: As a potential cytotoxic agent for various cancer cell lines.

  • Inflammation: As a potential anti-inflammatory agent for conditions such as arthritis and inflammatory bowel disease.

Data Presentation: Bioactivity of this compound and Related Carbazole Alkaloids

While specific IC50 values for this compound are not widely available in the public domain, preliminary studies have shown its cytotoxic potential. One study reported a 50% cytotoxic dose (CD50) of less than 20 µg/mL against HL-60 and HeLa cell lines.[2] To provide a comparative context, the following tables summarize the reported cytotoxic and anti-inflammatory activities of other carbazole alkaloids isolated from Murraya species.

Table 1: Cytotoxic Activity of Representative Murraya Alkaloids

CompoundCell LineIC50 (µM)Reference
MahanineHL-60Not specified, but showed significant cytotoxicity[3]
Pyrayafoline-DHL-60Not specified, but showed significant cytotoxicity[3]
Murrafoline-IHL-60Not specified, but showed significant cytotoxicity[3]
Kwangsine (unspecified)HepG2< 20[4]
GirinimbineBacillus cereus3.4[5]
1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehydeBacillus cereus10.9[5]
Murrayamine JStaphylococcus aureus11.7[5]
KoenimbineStaphylococcus aureus17.0[5]

Table 2: Anti-inflammatory Activity of Representative Murraya Alkaloids

CompoundAssayIC50 (µM)Reference
Murrayakonine ATNF-α and IL-6 inhibitionNot specified, but showed dose-dependent inhibition[5]
O-methylmurrayamine ATNF-α and IL-6 inhibitionNot specified, but showed dose-dependent inhibition[5]
MukolidineTNF-α and IL-6 inhibitionNot specified, but showed dose-dependent inhibition[5]
Various prenylated carbazole alkaloidsNitric Oxide (NO) Production0.63 - 8.3[6]
Clauemarazole ENitric Oxide (NO) Production10.91[6]
Clausine KNitric Oxide (NO) Production4.6[6]
Clausine ONitric Oxide (NO) Production6.4[6]

Experimental Protocols

Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of this compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Serial Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell viability.

Anti-inflammatory Assays

Chronic inflammation is implicated in various diseases, and the anti-inflammatory potential of this compound can be evaluated through several in vitro assays.

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. This assay measures the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates its potential to inhibit NO production.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition: % NO Inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS control)] x 100

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene induces COX2_gene COX-2 Gene (Transcription) NFkB->COX2_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes PGs Prostaglandins COX2_protein->PGs catalyzes Arginine L-Arginine Arginine->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGs MurrastinineC This compound MurrastinineC->NFkB Inhibits? MurrastinineC->iNOS_protein Inhibits? MurrastinineC->COX2_protein Inhibits?

Caption: Inflammatory signaling pathway leading to NO and prostaglandin production.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 0.1 mL of this compound at various concentrations (e.g., 100-1000 µg/mL).

    • For the control, use 0.1 mL of distilled water instead of the sample.

    • Adjust the total volume to 5 mL with PBS.

  • Incubation and Denaturation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by this compound against heat- or hypotonicity-induced lysis can be an indicator of its anti-inflammatory activity, as it suggests the ability to prevent the release of inflammatory mediators from lysosomes.

Materials:

  • This compound

  • Fresh whole human or rat blood

  • Normal saline (0.9% NaCl)

  • Hypotonic saline (0.25% NaCl)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Suspension Preparation:

    • Collect fresh blood in an anticoagulant-containing tube.

    • Centrifuge the blood at 3000 rpm for 10 minutes and discard the supernatant (plasma).

    • Wash the RBC pellet three times with an equal volume of normal saline.

    • Resuspend the packed RBCs to make a 10% v/v suspension in normal saline.

  • Assay Procedure (Heat-Induced Hemolysis):

    • Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of normal saline, 0.5 mL of 10% RBC suspension, and 0.5 mL of this compound at various concentrations.

    • For the control, use 0.5 mL of distilled water instead of the sample.

    • Incubate the mixtures in a water bath at 56°C for 30 minutes.

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization: % Protection = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Anti_Inflammatory_Workflow cluster_no Nitric Oxide (NO) Assay cluster_protein Protein Denaturation Assay cluster_rbc RBC Membrane Stabilization seed_macro Seed Macrophages treat_lps Treat with this compound and LPS seed_macro->treat_lps griess_reagent Add Griess Reagent treat_lps->griess_reagent read_no Read Absorbance at 540 nm griess_reagent->read_no mix_protein Prepare Protein- This compound Mixture heat_denature Heat to Denature mix_protein->heat_denature read_protein Read Absorbance at 660 nm heat_denature->read_protein prepare_rbc Prepare RBC Suspension induce_hemolysis Induce Hemolysis (Heat/Hypotonicity) prepare_rbc->induce_hemolysis read_rbc Read Absorbance at 560 nm induce_hemolysis->read_rbc

Caption: General workflow for key in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Carbazole Alkaloids from Murraya Species in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the genus Murraya, a plant source rich in unique bioactive compounds, has identified a class of carbazole alkaloids with significant potential in oncology research. While the specific compound "Murrastinine C" did not yield specific results in a comprehensive literature search, a wealth of data exists for structurally related carbazole alkaloids isolated from Murraya species. These compounds, including Murrayanine, Mahanine, and Girinimbine, have demonstrated notable cytotoxic and apoptotic effects against a variety of cancer cell lines. This document provides detailed application notes and experimental protocols based on published research for scientists and drug development professionals interested in the anticancer properties of these Murraya alkaloids.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various carbazole alkaloids from Murraya species against different cancer cell lines.

Table 1: Cytotoxicity of Murraya Alkaloids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Murrayanine A549Lung Adenocarcinoma9 µM[1]
SCC-25Oral Squamous Carcinoma15 µM
Mahanine MCF-7Breast Cancer≤5.0 μg/mL[2]
HeLaCervical Cancer≤5.0 μg/mL[2]
P388Murine Leukemia≤5.0 μg/mL[2]
CLS-354Oral Squamous Carcinoma~15 µM[3]
Isomahanine CLS-354Oral Squamous Carcinoma~15 µM[3]
Murrayazoline DLD-1Colon Cancer5.7 µM[4]
O-methylmurrayamine A DLD-1Colon Cancer17.9 µM[4]

Table 2: Effects of Murrayanine on Cell Cycle Distribution in A549 Lung Cancer Cells

Treatment Concentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (0 µM)65.423.111.5[1]
9 µM52.120.827.1[1]
18 µM38.715.246.1[1]
36 µM25.310.963.8[1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A549 (human lung adenocarcinoma), SCC-25 (human oral squamous carcinoma), and DLD-1 (human colon adenocarcinoma) cells can be procured from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • A549 and DLD-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • SCC-25: DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 ng/mL hydrocortisone.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium should be replaced every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Murrayanine on cancer cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare stock solutions of the desired carbazole alkaloid (e.g., Murrayanine) in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve final concentrations ranging from 0 to 200 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis induced by carbazole alkaloids.

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the carbazole alkaloid for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is based on the investigation of signaling pathways affected by Murrayanine.[1]

  • Protein Extraction: Treat cells with the carbazole alkaloid as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p38, phospho-p38, Akt, phospho-Akt, mTOR, phospho-mTOR, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

G Murrayanine Murrayanine ROS ↑ Reactive Oxygen Species (ROS) Murrayanine->ROS p38 ↓ p-p38 MAPK Murrayanine->p38 Cell_Cycle G2/M Arrest Murrayanine->Cell_Cycle Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito_Pot->Bax_Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax_Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Invasion ↓ Cell Invasion p38->Cell_Invasion

Caption: Proposed mechanism of Murrayanine-induced apoptosis and cell cycle arrest in A549 lung cancer cells.[1]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed Cells (96-well plate) B 24h Incubation A->B C Add Murraya Alkaloid (0-200 µM) B->C D 24-48h Incubation C->D E Add MTT Reagent (4h incubation) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining the cytotoxicity of Murraya alkaloids using the MTT assay.

G Murraya_Alkaloids Murrayazoline & O-methylmurrayamine A Akt_mTOR ↓ p-Akt / p-mTOR Murraya_Alkaloids->Akt_mTOR Bax_Bcl2 ↑ Bax/Bcl-2 ratio Murraya_Alkaloids->Bax_Bcl2 Cell_Cycle G2/M Arrest Murraya_Alkaloids->Cell_Cycle Mito_Pot ↓ Mitochondrial Membrane Potential Bax_Bcl2->Mito_Pot Casp3 ↑ Cleaved Caspase-3 Mito_Pot->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for Murrayazoline and O-methylmurrayamine A in DLD-1 colon cancer cells.[4]

References

Murrastinine C in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid isolated from the plant Murraya koenigii, commonly known as the curry tree.[1][2] This plant is a rich source of bioactive compounds with a history of use in traditional medicine.[3][4][5] Carbazole alkaloids, in particular, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[6][7][8] this compound, with the chemical formula C18H15NO2, has demonstrated notable cytotoxic activity against human cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug discovery.[1][2][9][10]

These application notes provide a summary of the current knowledge on this compound and detailed protocols for key experiments to facilitate further research into its therapeutic potential.

Biological Activity

The primary biological activity of this compound documented to date is its cytotoxicity against cancer cells. Studies have shown its efficacy in inhibiting the proliferation of human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines.[1][2][10]

Quantitative Data

The cytotoxic effects of this compound have been quantified using the MTT assay, with the following reported 50% cytotoxic dose (CD50) values:

Cell LineCD50 (µg/mL)Reference
HL-60 (Human promyelocytic leukemia)< 20[1][2]
HeLa (Human cervical cancer)< 20[1][2]

Postulated Signaling Pathways in this compound's Anticancer Activity

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the cytotoxic activity of related carbazole alkaloids from Murraya species often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[11] Based on the known activities of similar compounds, it is hypothesized that this compound may exert its anticancer effects through pathways such as NF-κB, PI3K/Akt, and MAPK.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation.[12][13][14] In many cancers, this pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Inhibition of the NF-κB pathway is a key strategy in cancer drug discovery.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IkB IκB IKK_Complex IKK Complex IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression NF_kB_n->Gene_Expression Induces

Caption: Postulated NF-κB signaling pathway inhibition by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[15][16][17] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PDK1 PDK1 PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Cell_Survival Cell Survival & Proliferation Akt_P P-Akt Akt->Akt_P Downstream Downstream Targets (e.g., mTOR, Bad) Akt_P->Downstream Activates Downstream->Cell_Survival

Caption: Postulated PI3K/Akt signaling pathway inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19][20] The ERK, JNK, and p38 MAPK pathways are well-characterized and are often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Raf Raf (MAPKKK) Ras Ras Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK_n ERK ERK ERK (MAPK) MEK->ERK Phosphorylates ERK->ERK_n Translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activates

Caption: Postulated MAPK signaling pathway modulation by this compound.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[21][22]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][23]

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound and determine the CD50 value using appropriate software.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate (24-72h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability and CD50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it induces cytotoxicity in cancer cells.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models to assess its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-like properties.

The promising cytotoxic activity of this compound makes it a valuable lead compound for the development of novel anticancer therapies. The protocols and information provided herein are intended to serve as a resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Application Notes and Protocols for Formulating Murrastinine C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C, a carbazole alkaloid, represents a class of compounds with significant therapeutic potential. However, like many natural products, this compound is anticipated to have poor aqueous solubility, a characteristic that presents a significant hurdle for in vivo studies. Proper formulation is therefore critical to ensure adequate bioavailability and achieve meaningful pharmacological data. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo research.

The primary challenge in formulating poorly soluble compounds lies in selecting an appropriate vehicle that can safely and effectively deliver the desired dose. The choice of vehicle depends on several factors, including the physicochemical properties of the compound, the intended route of administration, and the toxicological profile of the vehicle itself. This document outlines protocols for solubility screening and the preparation of both suspension and solution formulations, providing a systematic approach to developing an effective in vivo formulation for this compound.

Data Presentation

Table 1: Solubility Screening of this compound in Common Vehicles

VehicleSolvent/Suspending AgentSurfactant/Co-solventSuitability for Oral (PO) / Intraperitoneal (IP) AdministrationHypothetical Solubility (mg/mL)
Deionized WaterWater-PO / IP< 0.01
0.5% (w/v) Carboxymethyl Cellulose (CMC) in WaterCMC-PO / IPForms a stable suspension
0.9% (w/v) SalineSaline-PO / IP< 0.01
10% DMSO / 40% PEG 400 / 50% WaterWaterDMSO, PEG 400PO / IP (use with caution)5.2
Corn OilCorn Oil-PO / Subcutaneous (SC)1.5
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterHP-β-CD-PO / IP2.8

Table 2: Example Formulations for this compound

Formulation TypeComponentsConcentration of this compoundAdministration Route
SuspensionThis compound, 0.5% (w/v) CMC in sterile water1-10 mg/mLOral (PO)
SolutionThis compound, 10% DMSO, 40% PEG 400, 50% sterile water1-5 mg/mLIntraperitoneal (IP)

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in a panel of commonly used vehicles to guide formulation development.

Materials:

  • This compound

  • Selection of vehicles (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Place the tubes on a rotator at room temperature for 24 hours to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Express the solubility in mg/mL.

Protocol 2: Preparation of a Suspension Formulation for Oral Administration

Objective: To prepare a homogeneous and stable suspension of this compound for oral gavage. This protocol is based on formulations used for the related carbazole alkaloid, mahanimbine.[1]

Materials:

  • This compound

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate the required amount of this compound and CMC for the desired final concentration and volume. For a 10 mg/mL suspension in 10 mL of 0.5% CMC, you will need 100 mg of this compound and 50 mg of CMC.

  • Weigh out the CMC and slowly add it to the sterile water while stirring continuously to avoid clumping. Stir until a clear, viscous solution is formed.

  • Weigh out the this compound and place it in a mortar.

  • Add a small amount of the 0.5% CMC vehicle to the mortar and triturate the this compound to form a smooth paste. This step is crucial for preventing particle aggregation.

  • Gradually add the remaining vehicle to the paste while continuing to mix.

  • Transfer the mixture to a sterile beaker and stir with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity. The suspension should be stirred continuously before and during administration to ensure uniform dosing.

Protocol 3: Preparation of a Solution Formulation for Intraperitoneal Injection

Objective: To prepare a clear solution of this compound for intraperitoneal administration using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile water for injection

Methodology:

  • Determine the desired final concentration of this compound and the volume of the formulation. For a 5 mg/mL solution in 10 mL of a 10% DMSO / 40% PEG 400 / 50% water vehicle, you will need 50 mg of this compound, 1 mL of DMSO, 4 mL of PEG 400, and 5 mL of sterile water.

  • Weigh out the this compound and place it in a sterile glass vial.

  • Add the DMSO to the vial and vortex until the this compound is completely dissolved.

  • Add the PEG 400 to the vial and vortex until the solution is homogeneous.

  • Slowly add the sterile water to the vial while vortexing to avoid precipitation of the compound.

  • Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

Mandatory Visualization

G cluster_0 Formulation Development Workflow for this compound A Characterize Physicochemical Properties (Solubility, Stability) B Solubility Screening in Various Vehicles A->B C Is the compound soluble in aqueous vehicles? B->C D Develop Aqueous Solution Formulation (e.g., with cyclodextrins) C->D Yes E Is the compound soluble in co-solvents? C->E No H Perform Stability Studies (Physical and Chemical) D->H F Develop Co-solvent Solution Formulation (e.g., DMSO/PEG 400) E->F Yes G Develop Suspension Formulation (e.g., with CMC) E->G No F->H G->H I In Vivo Dose Range Finding and Tolerability Studies H->I J Final Formulation for Efficacy Studies I->J

Caption: Workflow for in vivo formulation development of this compound.

AKT_mTOR_Pathway cluster_pathway AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth MurrastinineC This compound (Hypothesized) MurrastinineC->mTORC1 inhibits

Caption: Hypothesized inhibition of the AKT/mTOR pathway by this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Murrastinine C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific studies on the mechanism of action of a compound named "Murrastinine C." The following application notes and protocols are provided as a detailed, illustrative guide for researchers and drug development professionals on how one would approach the study of a novel anti-cancer compound, using this compound as a hypothetical example. The data presented is purely illustrative and not based on experimental results.

Introduction

This compound is a novel hypothetical small molecule with potential anti-cancer properties. Elucidating its mechanism of action is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the standard experimental workflow and detailed protocols for characterizing the cytotoxic and apoptosis-inducing effects of a novel compound, as well as for identifying its molecular targets and delineating the signaling pathways it modulates.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables summarize hypothetical quantitative data for the anti-cancer activity of this compound across various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.1
A549Lung Cancer12.5
HCT116Colon Cancer3.8
PANC-1Pancreatic Cancer15.7
U87 MGGlioblastoma6.4

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)

Treatment (24h)% Apoptotic Cells (Annexin V+/PI-)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)4.555.225.119.7
This compound (5 µM)35.872.110.317.6

Table 3: Modulation of Key Signaling Proteins by this compound in HCT116 Cells (Hypothetical Western Blot Densitometry Data)

Protein TargetTreatment (6h)Relative Protein Expression (Normalized to Vehicle)
p-Akt (Ser473)This compound (5 µM)0.35
Total AktThis compound (5 µM)0.98
p-ERK1/2 (Thr202/Tyr204)This compound (5 µM)1.05
Total ERK1/2This compound (5 µM)1.02
Cleaved Caspase-3This compound (5 µM)4.20
Bcl-2This compound (5 µM)0.45
BaxThis compound (5 µM)2.10

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HCT116 cells (or other sensitive cell line)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 5 µM) or vehicle control for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are considered early apoptotic).

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Materials:

  • HCT116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound or vehicle for the desired time (e.g., 6 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imager.

  • Perform densitometry analysis and normalize to a loading control like β-actin.

Visualizations

G cluster_workflow Experimental Workflow for MoA Studies A Initial Screening (e.g., MTT Assay) B Apoptosis & Cell Cycle Analysis (Flow Cytometry) A->B Identify sensitive cell lines C Target Pathway Identification (Western Blot, Kinase Array) B->C Confirm apoptotic mechanism D Target Validation (siRNA, Overexpression) C->D Validate key protein involvement E In Vivo Efficacy Studies (Xenograft Models) D->E Confirm in vivo relevance G extracellular This compound (Hypothetical) receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor akt Akt extracellular->akt inhibits pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 inhibits proliferation Cell Proliferation & Survival mtor->proliferation caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bax Bax bcl2->bax inhibits mito Mitochondrion bax->mito mito->caspase9

Troubleshooting & Optimization

Technical Support Center: Synthesis of Murrastinine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Murrastinine C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable carbazole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the carbazole core of this compound?

A1: The synthesis of carbazole alkaloids like this compound typically relies on several established methods for forming the core carbazole ring structure. Classical methods include the Fischer-Borsche, Graebe-Ullmann, and Cadogan-Sundberg syntheses. However, these often require harsh reaction conditions and can result in low yields. More modern and efficient approaches frequently employ palladium-catalyzed cross-coupling reactions to construct the biaryl linkage followed by cyclization to form the carbazole.

Q2: Which specific reaction is often a bottleneck leading to low yields in carbazole alkaloid syntheses?

A2: A critical step that can significantly impact the overall yield is the construction of the carbazole nucleus itself. For instance, palladium-catalyzed C-H amination or tandem C-H functionalization and C-N bond formation are powerful but can be sensitive to reaction conditions. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.

Q3: Are there any known alternative approaches to improve the efficiency of the synthesis?

A3: Yes, researchers have explored various strategies to enhance the efficiency of carbazole alkaloid synthesis. One approach involves an iron-mediated arylamine cyclization, which has been shown to be a short and highly efficient route to biologically active carbazoles. Additionally, one-pot reactions combining multiple steps, such as a sequential carbon-carbon coupling, isomerization, and cyclization, can improve overall efficiency by minimizing intermediate purification steps.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound and related carbazoles.

Issue 1: Low Yield in the Palladium-Catalyzed Carbazole Formation

Symptoms:

  • The reaction to form the carbazole core from a biaryl precursor results in a low yield of the desired product.

  • Significant amounts of starting material remain unreacted.

  • Formation of undesired side products is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Catalyst System Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.The choice of catalyst and ligand is crucial for the efficiency of C-H activation and C-N bond formation.
Incorrect Base Evaluate a range of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The amount of base can also be critical.The base plays a key role in the catalytic cycle, and its strength and stoichiometry can significantly influence the reaction outcome.
Inappropriate Solvent Test different solvents or solvent mixtures (e.g., THF, MeOH, Toluene).Solvent polarity and coordinating ability can affect catalyst solubility and reactivity.
Reaction Temperature Too Low/High Optimize the reaction temperature.Higher temperatures can sometimes promote desired cyclization but may also lead to decomposition or side reactions.
Issue 2: Inefficient Pictet-Spengler Reaction for Tetrahydro-β-carboline Intermediate

Symptoms:

  • Low conversion of the starting tryptamine derivative and aldehyde to the tetrahydro-β-carboline intermediate.

  • Formation of imine intermediate without subsequent cyclization.

  • Decomposition of starting materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficiently Acidic Catalyst Use a stronger Brønsted acid catalyst (e.g., trifluoroacetic acid) or increase the catalyst loading.The Pictet-Spengler reaction is acid-catalyzed, and the formation of the electrophilic iminium ion is essential for cyclization.[1]
Unfavorable Reaction Medium Employ aprotic solvents, which have been shown in some cases to provide superior yields compared to traditional protic solvents.[1]The choice of solvent can influence the stability of the iminium ion intermediate and the rate of cyclization.
Steric Hindrance If using bulky substrates, consider a less sterically demanding aldehyde or a different synthetic route.Steric hindrance can disfavor the intramolecular cyclization step.
Reversibility of the Reaction Perform the reaction at a lower temperature to favor the forward reaction, although this may require longer reaction times.At higher temperatures, the Pictet-Spengler reaction can be reversible.

Experimental Protocols

General Protocol for Palladium-Catalyzed Carbazole Synthesis

This protocol is based on the palladium-catalyzed intramolecular C-H amination approach.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the N-substituted 2-aminobiphenyl precursor in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and a co-oxidant (e.g., 1 equivalent of Cu(OAc)₂) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) under an oxygen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole.

Visualizing Synthetic Pathways

To aid in understanding the logical flow of troubleshooting and the general synthetic strategies, the following diagrams are provided.

logical_troubleshooting_flow start Low Yield Observed check_reaction Identify Problematic Step start->check_reaction pd_cat Pd-Catalyzed Carbazole Formation check_reaction->pd_cat If Carbazole Formation ps_react Pictet-Spengler Reaction check_reaction->ps_react If Cyclization other Other Step check_reaction->other optimize_pd Optimize: - Catalyst & Ligand - Base - Solvent - Temperature pd_cat->optimize_pd Troubleshoot optimize_ps Optimize: - Acid Catalyst - Solvent - Sterics - Temperature ps_react->optimize_ps Troubleshoot

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

experimental_workflow start Starting Materials step1 Biaryl Amine Synthesis start->step1 step2 Palladium-Catalyzed Carbazole Formation step1->step2 step3 Functional Group Interconversion step2->step3 step4 Final Product: This compound step3->step4

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Murrayanine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of carbazole alkaloids, such as Murrayanine, from Murraya species.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting alkaloids from Murraya plant material?

A1: The foundational step in alkaloid extraction from Murraya species involves drying and grinding the plant material (leaves, stems, or roots) to a fine powder. This increases the surface area for solvent penetration. The powdered material is then typically subjected to solvent extraction. Common solvents include methanol, ethanol, and hexane.[1] The choice of solvent is critical and depends on the specific alkaloid's polarity.

Q2: I am experiencing low yields of my target alkaloid. What are the likely causes?

A2: Low extraction yields can stem from several factors:

  • Improper Solvent Selection: Alkaloids exist in both free base and salt forms.[2] Using a solvent with inappropriate polarity will result in poor extraction. For instance, alcohol-based solvents can dissolve both free and salt forms of alkaloids.[2]

  • Suboptimal Extraction Time and Temperature: The duration of extraction and the temperature at which it is performed significantly impact yield. These parameters often need to be optimized for the specific plant material and target compound.

  • Degradation of the Target Compound: Some alkaloids are sensitive to heat and light. Prolonged exposure to high temperatures or certain light conditions during extraction and processing can degrade the compound.

  • Inefficient Extraction Technique: Traditional maceration or Soxhlet extraction may not be as efficient as modern techniques like ultrasound-assisted or microwave-assisted extraction.[3][4]

Q3: How can I improve the purity of my crude extract?

A3: Crude plant extracts often contain a complex mixture of compounds, including pigments, tannins, and other secondary metabolites.[1] To improve the purity of your target alkaloid, consider the following:

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquids. For alkaloids, this often involves partitioning between an acidic aqueous phase and an organic solvent.

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[2][5] Common stationary phases for alkaloid purification include silica gel and alumina.[2][5]

  • Decolorization: Activated charcoal or other decolorizing agents can be used to remove pigments from the extract.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Improper solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). Consider using a solvent mixture.
Insufficient extraction time.Increase the extraction time in increments and analyze the yield at each step to determine the optimal duration.
Inefficient extraction method.Explore advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve efficiency.[3][4]
Co-extraction of Impurities Non-selective solvent.Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.
Presence of water-soluble impurities.If using an alcohol-based solvent, subsequent partitioning with an immiscible organic solvent can help remove water-soluble impurities like sugars and some proteins.[2]
Degradation of Target Alkaloid High extraction temperature.Optimize the extraction temperature. For heat-labile compounds, consider cold extraction methods or techniques that allow for lower operating temperatures.
Presence of acidic or basic conditions.Ensure the pH of the extraction solvent is appropriate for the stability of your target alkaloid.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Murraya paniculata**

This protocol is adapted from a method for extracting total flavonoids from Murraya paniculata and can be optimized for alkaloid extraction.[6]

  • Preparation of Plant Material: Pluck the leaves and stems of Murraya paniculata, air-dry them naturally, and pulverize the dried material to pass through a 40-mesh sieve.

  • Soaking and Extraction:

    • Soak the powdered plant material in 75% ethanol at a ratio of 1:12.5 (w/v) for 5 days at room temperature.

    • Following the soaking period, subject the mixture to ultrasonic extraction for 45 minutes.

  • Filtration and Concentration:

    • Filter the extract under reduced pressure.

    • Add a decolorizing agent (e.g., diatomaceous earth) to the filtrate and filter again.

    • Concentrate the filtrate under reduced pressure to approximately 1/10th of its original volume, maintaining the temperature at 55°C to recover the ethanol.

  • Purification:

    • Add tap water to the concentrated extract and sonicate for 40 minutes at 55°C.

    • Further purification steps, such as column chromatography, can be employed to isolate the target compounds.

Protocol 2: General Solvent Extraction of Alkaloids

This is a general protocol for the extraction of alkaloids from plant material.[2]

  • Acidic Water Extraction:

    • Macerate the powdered plant material with acidic water (e.g., water acidified with HCl to pH 2-3). Alkaloids will form salts and dissolve in the aqueous phase.

    • Filter the mixture to remove solid plant debris.

  • Basification and Liquid-Liquid Extraction:

    • Make the acidic aqueous extract alkaline by adding a base (e.g., NH4OH) to a pH of 9-10. This will convert the alkaloid salts back to their free base form.

    • Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids will partition into the organic phase.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure to obtain the crude alkaloid extract.

  • Purification:

    • The crude extract can be further purified using techniques like column chromatography.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Murraya Species

Extraction MethodSolvent(s)Key ParametersTarget CompoundsPlant SourceReference
Ultrasound-Assisted Extraction50-95% EthanolSoaking for 5-7 days, followed by 30-60 min sonicationTotal FlavonoidsMurraya paniculata stems and leaves[6]
Solvent ExtractionPentane, MethanolMaceration followed by precipitation of waxesVolatile CompoundsMurraya paniculata flowers[7]
Liquid CO2 ExtractionLiquid CO2Direct extraction or fractionation of concreteVolatile CompoundsMurraya paniculata flowers[7]
Solvent Extraction50% Ethanol, 60% Acetone, 80% MethanolVaried extraction times (20-100 min)Phenolic CompoundsMurraya koenigii leaves[8]

Visualizations

experimental_workflow plant_material Dried & Powdered Murraya Plant Material soaking Soaking in Solvent plant_material->soaking uae Ultrasound-Assisted Extraction soaking->uae filtration1 Filtration uae->filtration1 concentration Concentration filtration1->concentration purification Purification (e.g., Chromatography) concentration->purification final_product Isolated Murrastinine C (or other alkaloids) purification->final_product troubleshooting_logic start Low Extraction Yield? check_solvent Check Solvent Polarity start->check_solvent Yes check_time_temp Optimize Time & Temperature check_solvent->check_time_temp check_method Consider Advanced Method (UAE, MAE) check_time_temp->check_method end Improved Yield check_method->end

References

Murrastinine C Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Murrastinine C. The following information is designed to assist in designing and interpreting stability studies, as well as mitigating potential degradation issues during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of a compound like this compound is influenced by several environmental factors. The primary factors to consider are:

  • pH: this compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Exposure to oxygen or oxidizing agents can lead to degradation. The presence of metal ions can sometimes catalyze these reactions.[1][2]

  • Light: Photodegradation can occur upon exposure to UV or visible light.[3]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: How can I determine the intrinsic stability of my this compound sample?

Forced degradation studies are essential for determining the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6]

Q3: What are the typical stress conditions used in forced degradation studies?

Typical stress conditions for forced degradation studies, as recommended by ICH guidelines, include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[7]

  • Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 40-80°C).

  • Photostability: Exposing the sample to a combination of UV and visible light.[8]

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing an aqueous solution at room temperature.

Possible Cause:

  • Hydrolysis: The compound may be unstable in water, especially if the pH of the solution is not controlled.

  • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.

Troubleshooting Steps:

  • pH Profiling: Determine the pH of the solution. Perform stability studies in buffers of varying pH (e.g., pH 3, 7, 9) to identify the pH at which the compound is most stable.

  • Deoxygenate Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Antioxidant Addition: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental design.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation rate.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

Symptom: When analyzing a stored sample of this compound by HPLC, several new, smaller peaks are observed that were not present in the initial analysis.

Possible Cause:

  • Degradation: The new peaks are likely degradation products.

  • Contamination: While less likely if proper handling procedures are followed, contamination cannot be entirely ruled out.

Troubleshooting Steps:

  • Characterize Degradants: Use techniques like LC-MS to obtain the mass of the unknown peaks and deduce their potential structures. This can provide insight into the degradation pathway (e.g., hydrolysis, oxidation).

  • Review Storage Conditions:

    • Light Exposure: Was the sample protected from light? If not, the degradation may be photolytic.

    • Temperature: Was the sample stored at the recommended temperature? Temperature fluctuations can accelerate degradation.

    • Atmosphere: Was the container sealed properly to protect from air and moisture?

  • Perform Forced Degradation: Conduct controlled forced degradation studies (acid, base, peroxide, heat, light) and compare the chromatograms to your stored sample. This can help identify the specific degradation pathway that is occurring.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% Degradation after 24 hoursMajor Degradation Product(s)
3.015.2%Hydrolysis Product A
5.05.8%Hydrolysis Product A
7.02.1%Minimal Degradation
9.025.7%Hydrolysis Product B

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C12 hours35.4%2
0.1 M NaOH, 25°C4 hours52.1%3
3% H₂O₂, 25°C24 hours18.9%1
Dry Heat, 80°C48 hours8.5%1
Photostability (ICH Q1B)7 days42.6%4

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9).

  • Spike the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid significant solvent effects.

  • Divide each solution into two sets of vials. Wrap one set in aluminum foil to serve as a dark control.

  • Store all vials at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by diluting the aliquot in the mobile phase and/or neutralizing the pH.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Forced Oxidation Study of this compound

Objective: To evaluate the susceptibility of this compound to oxidative degradation.

Methodology:

  • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

  • Transfer a known volume of this solution to a reaction vial.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the vial at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

  • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) or by significant dilution with the mobile phase.

  • Analyze the samples by HPLC to quantify the degradation of this compound and the formation of oxidative degradation products.

Visualizations

experimental_workflow This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Time-Point Sampling & Quenching acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for this compound Forced Degradation Studies.

degradation_pathways Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis MC This compound HA Hydrolysis Product A (Acidic) MC->HA H+ / H2O HB Hydrolysis Product B (Basic) MC->HB OH- / H2O OX Oxidation Product MC->OX [O] P1 Photodegradant 1 MC->P1 P2 Photodegradant 2 P1->P2

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Murrastinine C. The following information is structured to help you diagnose and resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should have a symmetrical, or Gaussian, shape.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 suggests significant tailing.[3]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: The most common cause of peak tailing for basic compounds like this compound, which likely contains amine groups, is secondary interactions with the stationary phase.[2][4] These interactions often occur with acidic residual silanol groups on the surface of silica-based columns.[1][4][5] Other potential causes include column overload, column bed deformation, and extra-column dead volume in the HPLC system.[2][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor. For basic compounds, operating at a low pH (typically below 3) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.[1][4][7] Conversely, at a mid-range pH, these silanol groups can be ionized and interact strongly with a protonated basic analyte, causing significant tailing.[5]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity silica column that is "end-capped" can significantly reduce peak tailing.[2][6] End-capping chemically modifies the stationary phase to cover most of the residual silanol groups.[2] Alternatively, columns with different stationary phases, such as polar-embedded or polymer-based columns, can offer better peak shapes for basic compounds.[1][3]

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, adding a tail-suppressing agent to the mobile phase can be effective. A common approach is to add a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites, masking them from the analyte. Using a buffer, such as phosphate or formate, can also help to control the pH and improve peak shape.[7]

Troubleshooting Guide

Issue: My this compound peak is tailing significantly.

Step 1: Diagnose the Potential Cause

To determine if the issue is chemical (related to interactions with the column) or physical (related to the HPLC system), inject a neutral compound. If the neutral compound's peak is symmetrical, the tailing of this compound is likely due to secondary chemical interactions.[6] If the neutral compound also tails, it could indicate a physical problem with the system, such as dead volume or a column void.[6]

Troubleshooting Workflow for this compound Peak Tailing

G cluster_0 Start: this compound Peak Tailing Observed cluster_1 Step 1: Diagnose Cause cluster_2 Step 2: Address Physical Issues cluster_3 Step 3: Address Chemical Issues (Mobile Phase) cluster_4 Step 4: Address Chemical Issues (Stationary Phase) cluster_5 Resolution start Observe Peak Tailing diagnose Inject Neutral Compound. Does it tail? start->diagnose check_system Check for dead volume (fittings, tubing). Inspect column for voids. diagnose->check_system Yes adjust_ph Lower mobile phase pH (e.g., to pH 2.5-3.0) with 0.1% Formic or Trifluoroacetic Acid. diagnose->adjust_ph No resolve_physical Optimize system plumbing. Replace column if necessary. check_system->resolve_physical resolved Peak Tailing Resolved resolve_physical->resolved add_suppressor Add a tail-suppressing agent (e.g., 0.1% Triethylamine). adjust_ph->add_suppressor check_buffer Ensure adequate buffer concentration (10-25mM). add_suppressor->check_buffer change_column Switch to an end-capped or base-deactivated column. check_buffer->change_column alt_stationary_phase Consider a polar-embedded or polymeric stationary phase. change_column->alt_stationary_phase alt_stationary_phase->resolved

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Step 2: Mobile Phase Optimization

  • Adjust pH: Lower the pH of your mobile phase to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[7] This will protonate the silanol groups on the column, reducing their interaction with the basic this compound.

  • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient, typically in the range of 10-25 mM, to maintain a consistent pH.[7]

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively shielding them from this compound.

Step 3: Column Selection and Care

  • Use an End-Capped Column: If you are not already, switch to a column that is specified as "end-capped" or "base-deactivated."[6] These columns have fewer free silanol groups available for secondary interactions.

  • Consider an Alternative Stationary Phase: If peak tailing persists, a column with a different stationary phase may be necessary. Polar-embedded phases or polymeric columns are often good choices for basic compounds.[1]

  • Column Wash: If the column has been in use for some time, it may be contaminated. Flushing the column with a strong solvent may help to remove contaminants that could be contributing to peak tailing.[3]

Step 4: System and Sample Considerations

  • Check for Column Overload: If the peak shape improves upon diluting the sample, you may be overloading the column.[2] Try injecting a smaller mass of this compound.

  • Minimize Dead Volume: Ensure that all tubing and connections in your HPLC system are appropriate and properly fitted to minimize extra-column band broadening.[3]

  • Sample Solvent: The solvent in which your sample is dissolved should be as close in composition to the mobile phase as possible to avoid peak distortion.[3]

Quantitative Data Summary

The following table summarizes the expected impact of mobile phase modifications on the peak tailing factor (Tf) for a basic compound like this compound on a standard C18 column.

Mobile Phase ConditionMobile Phase CompositionExpected Tailing Factor (Tf)Rationale
A (Control) 50:50 Acetonitrile:Water> 2.0At neutral pH, ionized silanols strongly interact with the basic analyte.
B (Low pH) 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)1.2 - 1.5Low pH protonates silanol groups, reducing secondary interactions.[1][4]
C (Buffered Low pH) 50:50 Acetonitrile:10mM Ammonium Formate (pH 3.0)1.1 - 1.3The buffer provides better pH control, further improving peak symmetry.[7]
D (Competing Base) 50:50 Acetonitrile:Water with 0.1% Triethylamine1.3 - 1.6The competing base masks the active silanol sites.[1]

Experimental Protocol: Troubleshooting Peak Tailing

This protocol outlines a systematic approach to investigate and mitigate peak tailing for this compound.

Objective: To identify the optimal mobile phase conditions to achieve a symmetrical peak shape (Tf ≤ 1.2) for this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, water, formic acid, and ammonium formate

  • Mobile phase preparation glassware and filters

Procedure:

  • System Preparation:

    • Prepare the mobile phases as described in the table above. Ensure all solvents are degassed.

    • Equilibrate the column with Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.

    • Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Analysis:

    • Inject 10 µL of the working standard solution using Mobile Phase A.

    • Record the chromatogram and calculate the tailing factor for the this compound peak.

    • Repeat the injection at least twice to ensure reproducibility.

  • Method Modification and Analysis:

    • Change the mobile phase to Mobile Phase B. Equilibrate the column for at least 30 minutes.

    • Repeat the injections of the working standard and record the tailing factor.

    • Sequentially repeat the process for Mobile Phase C and Mobile Phase D, ensuring proper column equilibration between each change in mobile phase.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase condition.

    • Determine which mobile phase provides the most symmetrical peak shape.

    • If tailing persists, consider repeating the experiment with a base-deactivated or polar-embedded column.

References

Technical Support Center: Optimizing Compound Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of challenging compounds, such as Murrastinine C, for reliable and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of solution during my cell-based assay. What is the likely cause?

Precipitation of a poorly soluble compound like this compound during cell-based assays is a common issue. The primary cause is often the transition from a high-concentration stock solution (typically in an organic solvent like DMSO) to an aqueous assay medium.[1][2] This "solvent-shifting" can cause the compound to crash out of solution as its solubility limit in the final aqueous environment is exceeded. Another contributing factor can be interactions with components of the cell culture media.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The maximum tolerable concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid significant cytotoxicity.[3] Some more robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[1][4]

Q3: Can I use other organic solvents besides DMSO to dissolve this compound?

Yes, other organic solvents like ethanol or methanol can be used to dissolve poorly soluble compounds.[1] However, the choice of solvent should be carefully considered based on the compound's properties and the specifics of the assay. It is important to note that all organic solvents can have an impact on cellular physiology, and therefore, appropriate vehicle controls are essential.[4]

Q4: Are there methods to improve the solubility of this compound in aqueous solutions without using organic solvents?

Several techniques can enhance the aqueous solubility of natural products.[5][6][7] These include:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][7]

  • Use of surfactants: Surfactants can form micelles that encapsulate the compound, aiding in its solubilization.[8]

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Solid dispersion: This involves dispersing the compound in an inert carrier to create an amorphous form, which is typically more soluble than the crystalline form.[6][7]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to troubleshooting and resolving compound precipitation when preparing working solutions for your assays.

Troubleshooting Workflow

G start Start: Compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No optimize_dilution 2. Optimize Dilution Protocol Using a stepwise dilution? check_stock->optimize_dilution Yes prepare_fresh->check_stock implement_stepwise Implement stepwise dilution optimize_dilution->implement_stepwise No check_solvent_conc 3. Check Final Solvent Concentration Is it at the lowest effective level? optimize_dilution->check_solvent_conc Yes implement_stepwise->check_solvent_conc reduce_solvent Reduce final solvent concentration check_solvent_conc->reduce_solvent No explore_solubilizers 4. Explore Solubility Enhancers check_solvent_conc->explore_solubilizers No, precipitation persists end End: Solubilized Compound check_solvent_conc->end Yes, issue resolved reduce_solvent->explore_solubilizers explore_solubilizers->end G start Start: 10 mM this compound in 100% DMSO intermediate_dilution 1. Prepare Intermediate Dilution (e.g., 1 mM in 10% DMSO/90% Media) start->intermediate_dilution working_solution 2. Prepare Final Working Solution (e.g., 10 µM in 0.1% DMSO/99.9% Media) intermediate_dilution->working_solution add_to_cells 3. Add to Cells working_solution->add_to_cells end End: Assay Incubation add_to_cells->end G cluster_0 Experimental Conditions cluster_1 Potential Interactions This compound This compound Target Pathway Target Pathway This compound->Target Pathway Solubility Enhancer\n(e.g., Cyclodextrin) Solubility Enhancer (e.g., Cyclodextrin) Off-Target Effects Off-Target Effects Solubility Enhancer\n(e.g., Cyclodextrin)->Off-Target Effects Direct interaction Cell Membrane Cell Membrane Solubility Enhancer\n(e.g., Cyclodextrin)->Cell Membrane May alter membrane fluidity Cell Membrane->Off-Target Effects

References

Technical Support Center: Murrastinine C and Other Natural Products in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Murrastinine C and other novel natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference in biological assays and ensure the validity of your experimental results.

Natural products like this compound hold great promise for drug discovery, but their complex structures can sometimes lead to non-specific interactions in biological assays, resulting in misleading data. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My purified natural product, this compound, is showing activity in multiple, unrelated assays. Is this expected?

A1: While a compound can have multiple biological activities, promiscuous activity across numerous unrelated assays is a red flag.[1] This could indicate that your compound is a Pan-Assay Interference Compound (PAIN) or an Invalid Metabolic Panacea (IMP).[1][2] These are compounds known to interfere with assay readouts through various non-specific mechanisms rather than by specifically interacting with the intended biological target.

Q2: What are the common mechanisms by which natural products can interfere with biological assays?

A2: Natural products can interfere with assays in several ways, including:

  • Aggregation: Some molecules form colloidal aggregates that can sequester and inhibit enzymes, leading to false-positive results.[1]

  • Fluorescence: The compound itself may be fluorescent, interfering with assays that use fluorescence as a readout.[3]

  • Chemical Reactivity: The compound may react chemically with assay components, such as proteins or reagents.[4]

  • Membrane Disruption: Cationic and amphiphilic compounds can disrupt cell membranes, causing non-specific cytotoxicity or other cellular effects.[4]

  • Redox Activity: Some compounds can participate in redox reactions, interfering with assays that measure metabolic activity (e.g., MTT assays).

Q3: I'm observing high background noise in my fluorescence-based assay when using this compound. What could be the cause?

A3: High background fluorescence is a common issue when working with fluorescent compounds.[3] Many natural products possess intrinsic fluorescence. It is crucial to run a control experiment with your compound in the assay medium without cells or the target protein to measure its inherent fluorescence at the excitation and emission wavelengths of your assay.

Q4: My results with this compound are not reproducible. What steps can I take to troubleshoot this?

A4: Lack of reproducibility can stem from several factors. For natural products, consider the following:

  • Compound Stability: Ensure your compound is stable under the assay conditions (e.g., temperature, pH, light exposure). Repeated freeze-thaw cycles can also degrade compounds.[4]

  • Solubility: Poorly soluble compounds can precipitate out of solution, leading to inconsistent concentrations.[3] Visual inspection of your assay plates for precipitates is recommended.

  • Purity: Impurities from the extraction and purification process can have their own biological activities.[1]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in Cell-Based Assays

If this compound exhibits potent cytotoxicity that doesn't align with a hypothesized mechanism, consider the possibility of assay artifacts.

Troubleshooting Steps:

StepActionRationale
1 Visual Inspection Microscopically examine cells treated with this compound. Look for signs of membrane blebbing, vacuolization, or compound precipitation.
2 Alternative Cytotoxicity Assays Use a different cytotoxicity assay with an alternative readout. For example, if you are using an MTT assay (measures metabolic activity), try a lactate dehydrogenase (LDH) release assay (measures membrane integrity).
3 Time-Course Experiment Perform a time-course experiment to determine the kinetics of the cytotoxic effect. Rapid cytotoxicity may suggest a non-specific membrane effect.
4 Serum Protein Interaction Vary the concentration of serum in your cell culture medium. Some compounds bind to serum proteins, which can modulate their activity.
Problem 2: Suspected Pan-Assay Interference Compound (PAIN)

If this compound is active in multiple screening assays, you may be dealing with a PAIN.

Troubleshooting Workflow:

PAIN_Troubleshooting start Activity in Multiple Unrelated Assays check_structure Analyze Chemical Structure for PAINS Substructures start->check_structure detergent_control Run Assay with Non-ionic Detergent (e.g., Triton X-100) check_structure->detergent_control PAINS substructure present orthogonal_assay Confirm Activity in an Orthogonal Assay check_structure->orthogonal_assay No PAINS substructure detergent_control->orthogonal_assay target_binding Direct Target Binding Assay (e.g., SPR, ITC) orthogonal_assay->target_binding Activity Confirmed conclusion_pain High Likelihood of PAIN orthogonal_assay->conclusion_pain Activity Not Confirmed target_binding->conclusion_pain No Binding conclusion_real Potential for Genuine Activity target_binding->conclusion_real Binding Confirmed

Caption: Troubleshooting workflow for suspected PAINs.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol helps determine if this compound interferes with fluorescence-based assays.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the dilutions to the wells of a microplate, including a buffer-only control.

  • Read the plate in a fluorescence plate reader at the excitation and emission wavelengths used in your primary assay.

  • Analyze the data: A significant increase in fluorescence intensity with increasing compound concentration indicates autofluorescence.

Protocol 2: Serial Dilution to Investigate Interference in Immunoassays

This method can help identify interference from heterophile antibodies or other matrix effects.[5]

  • Prepare a series of dilutions of your sample containing this compound (e.g., 1:2, 1:4, 1:8) using the assay diluent.

  • Run the diluted samples in the immunoassay.

  • Calculate the analyte concentration for each dilution, correcting for the dilution factor.

  • Analyze the results: In the absence of interference, the corrected concentrations should be consistent across the dilution series. A non-linear response may indicate interference.[5]

Signaling Pathway Considerations

If this compound is a genuine bioactive compound, it will likely modulate one or more signaling pathways. For example, many natural products with anti-cancer properties affect pathways like PI3K/Akt or MAPK/ERK.

Signaling_Pathway murrastinine_c This compound receptor Cell Surface Receptor murrastinine_c->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical signaling pathway affected by this compound.

By systematically applying these troubleshooting guides and control experiments, researchers can gain confidence in their results and avoid the pitfalls of assay interference when working with novel natural products like this compound.

References

Technical Support Center: Scaling Up Murrastinine C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Murrastinine C purification. For the purposes of this guide, we will use Mahanine, a carbazole alkaloid isolated from Murraya species, as a representative example of "this compound" to provide specific, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound (represented by Mahanine) and why is its purification challenging?

A1: this compound, exemplified by Mahanine, is a carbazole alkaloid found in plants of the Murraya genus.[1][2][3] These compounds are of interest for their potential biological activities, including anticancer properties.[4][5][6] The purification can be challenging when scaling up due to its relatively low concentration in the plant material, the presence of structurally similar alkaloids, and its potential for degradation under certain conditions.

Q2: What are the general steps for scaling up the purification of this compound?

A2: The general workflow for scaling up this compound purification involves:

  • Extraction: Large-scale extraction of the dried plant material with a suitable solvent system (e.g., ethanol-water mixtures).

  • Solvent Partitioning: Liquid-liquid extraction to remove highly polar or non-polar impurities.

  • Chromatographic Purification: Typically involving a primary column chromatography step (e.g., silica gel) followed by a polishing step (e.g., preparative HPLC) to achieve high purity.

  • Crystallization: To obtain the final high-purity compound.

  • Quality Control: Analytical HPLC and other spectroscopic methods to confirm purity and identity.

Q3: What safety precautions should be taken when handling large quantities of solvents during scale-up?

A3: When working with large volumes of organic solvents, it is crucial to work in a well-ventilated area, preferably a fume hood designed for large-scale operations. Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. Ensure that all equipment is properly grounded to prevent static discharge, which can be an ignition source for flammable solvents. Have a spill kit and fire extinguisher readily available.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scaling up of this compound purification.

Issue 1: Low Yield of this compound from Extraction
Potential Cause Troubleshooting Step
Incomplete Extraction 1. Increase Extraction Time: Extend the maceration or sonication time to ensure complete extraction. 2. Optimize Solvent System: Vary the polarity of the extraction solvent. For Mahanine, ethanol-water mixtures have been shown to be effective.[6][7] 3. Particle Size Reduction: Grind the dried plant material to a finer powder to increase the surface area for extraction.
Degradation of this compound 1. Temperature Control: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator under reduced pressure. 2. pH Stability: Alkaloids can be sensitive to pH. Ensure the pH of the extraction solvent is neutral or slightly basic to maintain the stability of the free base form.
Loss during Work-up 1. Emulsion Formation: During liquid-liquid extraction, emulsions can trap the compound. Try adding brine or filtering through celite to break the emulsion. 2. Incomplete Phase Separation: Ensure complete separation of aqueous and organic layers to prevent loss of product.
Issue 2: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System 1. TLC Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. 2. Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution from a non-polar to a more polar solvent.
Column Overloading 1. Reduce Sample Load: The amount of crude extract loaded onto the column should be 1-5% of the stationary phase weight. 2. Dry Loading: For samples that are not highly soluble in the initial mobile phase, adsorb the crude extract onto a small amount of silica gel and load it as a dry powder on top of the column.
Column Channeling 1. Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. 2. Wet Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase to achieve a more uniform packing.
Issue 3: Peak Tailing or Broadening in Preparative HPLC
Potential Cause Troubleshooting Step
Secondary Interactions 1. Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to mask active sites on the silica-based stationary phase. 2. pH Adjustment: Adjust the pH of the mobile phase to ensure the alkaloid is in a single ionic form (either protonated or as the free base).
Column Overloading 1. Optimize Loading: Reduce the injection volume or the concentration of the sample. 2. Larger Column: Use a preparative HPLC column with a larger internal diameter and particle size.
Inappropriate Mobile Phase 1. Solvent Strength: Adjust the ratio of organic solvent to aqueous buffer to achieve better retention and peak shape. 2. Different Organic Modifier: Try a different organic solvent (e.g., acetonitrile instead of methanol) as it can alter the selectivity.

Data Presentation

Table 1: Comparison of Extraction Methods for Mahanine-Enriched Fraction (MEF)

MethodExtraction SolventMahanine Content in ExtractMahanine Content in MEF
Method 1EthanolNot ReportedNot Reported
Method 2Ethanol:Water (95:5)40.1%45.0%
Method 3Ethanol:Water (95:5)35.4%Not Reported
Method 4Ethanol:Water (90:10)32.6%Not Reported
Method 5Ethanol:Water (80:20)20.0%Not Reported

Data adapted from Satyavarapu et al., 2020.[6][7][8] This table summarizes the percentage of Mahanine in the initial extract and the final Mahanine-Enriched Fraction (MEF) using different extraction solvents.

Experimental Protocols

Protocol 1: Scaled-up Extraction and Initial Fractionation of this compound (Mahanine)

  • Preparation of Plant Material: Air-dry the leaves of Murraya koenigii in the shade until brittle. Grind the dried leaves into a coarse powder.

  • Extraction:

    • Macerate 1 kg of the powdered leaves in 10 L of 95:5 ethanol:water for 72 hours at room temperature with occasional stirring.

    • Filter the extract through a cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 1 L of 10% aqueous acetic acid.

    • Extract the acidic solution with an equal volume of hexane three times to remove non-polar impurities. Discard the hexane layers.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the basic aqueous solution with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Mahanine-enriched fraction.

Protocol 2: Column Chromatography for this compound Purification

  • Preparation of the Column:

    • Dry pack a glass column (10 cm diameter x 100 cm length) with 1.5 kg of silica gel (60-120 mesh).

    • Saturate the packed column with hexane.

  • Sample Loading:

    • Dissolve 50 g of the Mahanine-enriched fraction in a minimal amount of dichloromethane.

    • Add 100 g of silica gel to the dissolved sample and evaporate the solvent to get a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity to 50% ethyl acetate in hexane.

    • Collect fractions of 500 mL and monitor the fractions by TLC using a mobile phase of 30% ethyl acetate in hexane.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing this compound (visualized by UV light at 254 nm and/or staining with Dragendorff's reagent).

    • Concentrate the pooled fractions under reduced pressure to obtain a semi-purified product.

Visualizations

experimental_workflow start Dried Murraya Leaves extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) crude_extract->partitioning enriched_fraction Mahanine-Enriched Fraction partitioning->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 prep_hplc Preparative HPLC concentration2->prep_hplc pure_murrastinine Pure this compound prep_hplc->pure_murrastinine

Caption: Experimental workflow for the purification of this compound.

PI3K_Akt_pathway murrastinine This compound (Mahanine) pi3k PI3K murrastinine->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Conversion pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activation bad Bad akt->bad Inhibition apoptosis Apoptosis bad->apoptosis Promotion

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Technical Support Center: Murrastinine C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Murrastinine C. Our goal is to help you identify and characterize potential byproducts, ensuring the purity and integrity of your target compound.

Troubleshooting Guide: Unknown Byproduct Identification

Scenario: During the final deprotection step of your this compound synthesis, you observe a significant byproduct in your reaction mixture by HPLC analysis.

Initial Assessment
Analytical Method Observation Hypothesis
HPLC-UVA new peak at a different retention time from this compound.A structurally related impurity has formed.
LC-MSA mass ion that does not correspond to the starting material or the product.The byproduct could be a result of incomplete reaction, over-reaction, or a side reaction.
Step-by-Step Troubleshooting
  • Isolate the Byproduct:

    • Method: Preparative HPLC or column chromatography are effective methods for isolating the unknown compound.

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Dissolve the residue in a minimal amount of the initial mobile phase.

      • Inject the solution onto a preparative HPLC column with a gradient optimized for separating the byproduct from this compound.

      • Collect the fraction corresponding to the unknown peak.

      • Evaporate the solvent to obtain the isolated byproduct.

  • Structural Elucidation of the Byproduct:

    • Method: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for determining the structure of the unknown byproduct.

    • Experimental Protocols:

      • HRMS:

        • Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

        • Infuse the sample into the ESI or APCI source of the mass spectrometer.

        • Acquire the high-resolution mass spectrum to determine the exact mass and elemental composition.

      • NMR Spectroscopy:

        • Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

        • Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

        • Analyze the spectra to determine the connectivity of atoms and the overall structure.

Hypothetical Byproduct Analysis
Byproduct ID Retention Time (min) Observed Mass (m/z) Proposed Structure Potential Cause
BP-18.5[M+H]⁺ = 456.2345Isomer of this compoundEpimerization at a stereocenter during the final basic workup.
BP-212.1[M+H]⁺ = 488.2456Oxidized this compoundAir oxidation of a sensitive functional group.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in alkaloid synthesis?

A1: Byproducts in alkaloid synthesis can arise from several sources, including:

  • Incomplete reactions: Unreacted starting materials or intermediates.

  • Side reactions: Competing reaction pathways that lead to undesired products.

  • Reagent-related impurities: Impurities in starting materials or reagents.

  • Degradation: Decomposition of the product or intermediates under the reaction or workup conditions.

  • Isomerization: Changes in stereochemistry due to harsh reaction conditions.

Q2: How can I minimize byproduct formation?

A2: To minimize byproduct formation, consider the following strategies:

  • Optimize reaction conditions: Carefully control temperature, reaction time, and stoichiometry of reagents.

  • Use high-purity starting materials and reagents.

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Choose appropriate protecting groups to mask sensitive functional groups.

  • Purify intermediates at each step of the synthesis.

Q3: What analytical techniques are best for monitoring the progress of my synthesis and identifying byproducts?

A3: A combination of techniques is generally recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of products and byproducts.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_identification Byproduct Identification Start Final Deprotection Step ReactionMixture Crude Reaction Mixture Start->ReactionMixture HPLC HPLC Analysis ReactionMixture->HPLC LCMS LC-MS Analysis ReactionMixture->LCMS Isolation Isolation (Prep-HPLC) HPLC->Isolation LCMS->Isolation StructureElucidation Structural Elucidation (HRMS, NMR) Isolation->StructureElucidation ByproductIdentified Byproduct Structure Identified StructureElucidation->ByproductIdentified

Caption: Workflow for the identification of a synthesis byproduct.

signaling_pathway MurrastinineC This compound Receptor Target Receptor MurrastinineC->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound.

Technical Support Center: Refining Murrayanine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Murrastinine C": Initial searches for "this compound" did not yield specific scientific data. However, extensive research on related compounds from the Murraya species, particularly the carbazole alkaloid Murrayanine , has provided a wealth of relevant information. This technical support center will focus on Murrayanine and other cytotoxic carbazole alkaloids from Murraya koenigii, as it is likely that the principles and protocols are highly similar.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the use of Murrayanine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Murrayanine?

Murrayanine, a carbazole alkaloid derived from Murraya koenigii, has been shown to exert anti-cancer effects through various mechanisms. In human lung adenocarcinoma A549 cells, it induces G2/M cell cycle arrest and apoptosis.[1][2] This is associated with an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and alterations in the levels of Bax and Bcl-2 proteins.[1][2] Furthermore, Murrayanine has been observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2] In human oral cancer cells, it has been found to inhibit the AKT/mTOR and Raf/MEK/ERK signaling pathways.

Q2: Which cancer cell lines are sensitive to Murrayanine and other Murraya koenigii alkaloids?

Carbazole alkaloids from Murraya koenigii have demonstrated cytotoxic effects against a range of cancer cell lines, including:

  • Human leukemia HL-60 cells[3][4]

  • Breast cancer MDA-MB-231 and MCF-7 cells[5][6][7]

  • Human oral squamous cell carcinoma CLS-354 cells

  • Lung adenocarcinoma A549 cells[1][2]

  • HeLa cells[6][7]

  • Murine P388 leukemia cells[6][7]

Q3: What is a typical starting concentration range for Murrayanine in a cytotoxicity assay?

Based on available data, a reasonable starting concentration range for Murrayanine in a 24-hour cytotoxicity assay would be between 1 µM and 50 µM. For A549 lung cancer cells, an IC50 of 9 µM has been reported after 24 hours of treatment.[1][2] For oral cancer cells, the IC50 was found to be 15 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store a stock solution of Murrayanine?

Troubleshooting Guide

Issue 1: I am not observing significant cytotoxicity at expected concentrations.

  • Question: Why is Murrayanine not killing my cancer cells effectively?

  • Answer: There are several potential reasons for this:

    • Cell Line Resistance: Your chosen cell line may be inherently resistant to Murrayanine's mechanism of action. Consider testing a different cell line known to be sensitive, such as A549 or HL-60.

    • Incorrect Dosage: The effective concentration can vary significantly between cell lines. Perform a wider dose-response curve, for example, from 0.1 µM to 100 µM, to determine the IC50 for your specific cells.

    • Compound Instability: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

    • Sub-optimal Treatment Duration: The cytotoxic effects of Murrayanine may be time-dependent. Try increasing the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.

    • Serum Inhibition: Components in the fetal bovine serum (FBS) of your culture medium could be binding to the compound and reducing its bioavailability. Consider reducing the serum concentration during treatment, but be mindful of the potential impact on cell health.

Issue 2: My experimental results are inconsistent between replicates.

  • Question: What could be causing high variability in my cytotoxicity assay results?

  • Answer: Inconsistent results can stem from several factors:

    • Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your culture plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate delivery of both the cell suspension and the Murrayanine dilutions.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

    • Compound Precipitation: Visually inspect your prepared dilutions under a microscope to ensure the compound has not precipitated out of solution, especially at higher concentrations.

Issue 3: I am observing cytotoxicity in my vehicle control (DMSO-treated) cells.

  • Question: Why are my control cells dying?

  • Answer: Cytotoxicity in the vehicle control group is typically due to an excessive concentration of the solvent (e.g., DMSO).

    • High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, generally below 0.5%, and ideally at or below 0.1%.

    • Cell Line Sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. Run a separate control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Quantitative Data Summary

Compound/ExtractCell LineAssay DurationIC50 ValueReference
MurrayanineA549 (Lung Adenocarcinoma)24 hours9 µM[1][2]
MurrayanineSCC-25 (Oral Cancer)Not Specified15 µM
Total Alkaloid ExtractMDA-MB-231 (Breast Cancer)Not Specified14.4 µg/mL[5]
GirinimbineHuman Hepatocellular CarcinomaNot Specified19.01 µM[8]

Experimental Protocols

Protocol: Determining the IC50 of Murrayanine using an MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of Murrayanine on an adherent cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Murrayanine

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells and determine the viability. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 2X concentrated serial dilution of Murrayanine in complete medium from your stock solution. For example, to achieve final concentrations of 1, 5, 10, 25, and 50 µM, you would prepare 2, 10, 20, 50, and 100 µM solutions. b. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest Murrayanine concentration. c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the 2X Murrayanine dilutions and the 2X vehicle control to the appropriate wells in triplicate. Also, include wells with untreated cells (medium only). e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution and a homogenous solution. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 c. Plot the percentage of cell viability against the log of the Murrayanine concentration. d. Use a non-linear regression analysis to determine the IC50 value (the concentration of Murrayanine that inhibits cell growth by 50%).

Visualizations

Murrayanine_Signaling_Pathway Murrayanine Murrayanine ROS ↑ Reactive Oxygen Species (ROS) Murrayanine->ROS p38 p38 MAPK Murrayanine->p38 Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax ↑ Bax Mito_Pot->Bax Bcl2 ↓ Bcl-2 Mito_Pot->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p_p38 ↓ Phosphorylated p38 MAPK p38->p_p38 Cell_Cycle Cell Cycle Progression p_p38->Cell_Cycle G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest

Caption: Proposed signaling pathway of Murrayanine-induced apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Start with Healthy Cell Culture (~80% confluency) seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h for Cell Attachment seed->incubate1 treat Treat Cells with Murrayanine (24-72h) incubate1->treat prep_drug Prepare Murrayanine Serial Dilutions prep_drug->treat mtt Add MTT Reagent (Incubate 3-4h) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining the IC50 of Murrayanine using an MTT assay.

References

Preventing Murrastinine C precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Murrastinine C

Disclaimer: The compound "this compound" is not found in the current scientific literature. This guide is based on the assumption that it is a carbazole alkaloid from the Murraya genus, and the information provided is based on the general properties of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is presumed to be a carbazole alkaloid, a class of nitrogen-containing heterocyclic compounds found in plants of the Murraya genus.[1][2] Carbazole alkaloids are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3] These compounds are generally characterized by a planar, aromatic carbazole core, which contributes to their low aqueous solubility.[4][5]

Q2: Why is this compound precipitating in my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers is likely due to its low intrinsic solubility and the pH of the buffer. As an alkaloid, its solubility is highly pH-dependent. In acidic solutions, the nitrogen atom in the carbazole ring system can be protonated, forming a more soluble salt. In neutral or alkaline solutions, it exists as the free base, which is significantly less soluble in water and prone to precipitation.[6][7]

Q3: What is the typical solubility of carbazole alkaloids?

A3: Carbazole alkaloids, such as mahanimbine, are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[5][8][9][10] Their solubility in aqueous solutions is very low, especially at neutral pH. For experimental purposes, they are often dissolved in a small amount of an organic solvent before being diluted in an aqueous buffer.

Q4: How does temperature affect the stability and solubility of this compound?

A4: While specific data for this compound is unavailable, generally, increasing the temperature can increase the solubility of many compounds. However, excessive heat can also lead to degradation of the alkaloid.[9] It is advisable to conduct preliminary stability tests at different temperatures if your experimental conditions require elevated temperatures. For storage, it is recommended to keep stock solutions in a dry, dark place at low temperatures (e.g., -20°C for long-term storage) to maintain stability.[8]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffer.

Initial Assessment

Before making changes to your protocol, verify the following:

  • Compound Identity and Purity: Confirm the identity and purity of your this compound sample. Impurities can sometimes initiate precipitation.

  • Buffer Preparation: Ensure your buffer is correctly prepared, and the pH is accurately measured.

  • Visual Observation: Note the characteristics of the precipitate (e.g., crystalline, amorphous) and when it appears (e.g., immediately upon addition, over time).

Troubleshooting Steps
ProblemPossible CauseRecommended Solution
Immediate Precipitation Upon Addition to Buffer Poor Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the buffer.1. Decrease Final Concentration: Lower the final concentration of this compound in your experiment. 2. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and add it to the buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).
Incorrect pH: The buffer pH is too high (neutral or alkaline), causing the less soluble free base to form.1. Lower Buffer pH: Use a buffer with a more acidic pH (e.g., pH 4-6) to keep the alkaloid in its protonated, more soluble salt form.[6] 2. pH Gradient Test: Perform a small-scale test with buffers of varying pH to determine the optimal pH range for solubility.
Precipitation Over Time Slow Crystallization: The solution is supersaturated, and the compound is slowly crystallizing out of solution.1. Use a Solubilizing Agent: Include a non-ionic surfactant (e.g., Tween 80, Triton X-100) or a cyclodextrin in your buffer to enhance and maintain solubility.[11] 2. Increase Ionic Strength: In some cases, increasing the ionic strength of the buffer with a salt like KCl can affect solubility.[12][13] However, this effect can be compound-specific and should be tested empirically.
Temperature Fluctuation: The solution was prepared at a higher temperature and is precipitating as it cools to room temperature.1. Maintain Constant Temperature: Ensure the temperature of the solution is kept constant throughout the experiment. 2. Prepare at Final Temperature: Prepare the solution at the temperature at which the experiment will be conducted.
Precipitation After Adding Other Reagents Interaction with Other Components: this compound may be interacting with other components in your experimental medium, leading to the formation of an insoluble complex.1. Order of Addition: Experiment with changing the order in which reagents are added to the buffer. 2. Component Test: Test the solubility of this compound in the presence of each individual component of your experimental medium to identify the interacting substance.

Data Presentation

Table 1: Solubility of a Representative Murraya Alkaloid (Mahanimbine) in Various Solvents
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[8]
EthanolSoluble[9]
MethanolSoluble[10]
AcetoneSoluble[10]
WaterVery Low[5]
Table 2: Effect of pH on the Apparent Solubility of a Hypothetical Murraya Alkaloid
Buffer pHApparent Solubility (µg/mL)Observations
4.050.2Clear solution
5.025.8Clear solution
6.010.1Slight turbidity over time
7.01.5Immediate precipitation
8.0<0.1Heavy precipitation

Note: This table presents illustrative data for a generic alkaloid to demonstrate the effect of pH on solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Dissolution: Add a minimal amount of 100% DMSO to the tube to dissolve the powder completely. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-citrate buffer) and adjust to the optimal pH for solubility (e.g., pH 5.0).

  • Dilution: While vortexing the buffer, add the required volume of the this compound stock solution drop by drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration of Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is kept to a minimum (ideally below 1%) to avoid affecting the biological system.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it may be necessary to reduce the final concentration of this compound or further optimize the buffer composition.

Visualizations

Hypothetical Signaling Pathway

This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway involving this compound.

Experimental Workflow for Solution Preparation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex Vortex Dissolve in DMSO->Vortex Store at -20°C Store at -20°C Vortex->Store at -20°C Add Stock to Buffer Add Stock to Buffer Store at -20°C->Add Stock to Buffer Prepare Buffer (pH 5.0) Prepare Buffer (pH 5.0) Prepare Buffer (pH 5.0)->Add Stock to Buffer Vortex during addition Vortex during addition Add Stock to Buffer->Vortex during addition Final Solution Final Solution Vortex during addition->Final Solution Precipitation? Precipitation? Lower pH? Lower pH? Precipitation?->Lower pH? Lower Concentration? Lower Concentration? Lower pH?->Lower Concentration? No Solution Clear Solution Clear Lower pH?->Solution Clear Yes Add Co-solvent? Add Co-solvent? Lower Concentration?->Add Co-solvent? No Lower Concentration?->Solution Clear Yes Add Solubilizer? Add Solubilizer? Add Co-solvent?->Add Solubilizer? No Add Co-solvent?->Solution Clear Yes Add Solubilizer?->Solution Clear Yes

References

Technical Support Center: Analytical Standard Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for challenges encountered during the purification of analytical standards, with a focus on sensitive molecules like "Murrastinine C". Given the limited specific public information on this compound, this guide leverages general principles of natural product purification and addresses common issues applicable to similar compounds.

Frequently Asked Questions (FAQs)

Q1: My final product purity is lower than expected after preparative HPLC. What are the common causes?

Several factors can contribute to low purity:

  • Co-eluting Impurities: An impurity may have a very similar retention time to your target compound under the current chromatographic conditions.

  • Compound Degradation: The compound may be degrading during the purification process due to exposure to light, oxygen, incompatible solvents, or extreme pH.

  • Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself.

  • Sample Overload: Injecting too much sample onto the column can lead to poor separation.

Q2: I am observing significant sample loss during the purification process. How can I improve my recovery?

High sample loss is a common issue, particularly with sensitive compounds. Consider these points:

  • Adsorption: The compound may be adsorbing to glassware or the stationary phase of your chromatography column. Silanizing glassware can help.

  • Degradation: As mentioned, the compound may be unstable under the purification conditions. Minimizing exposure to harsh conditions is key.[1][2][3]

  • Solubility Issues: The compound may be precipitating out of solution during solvent removal steps. Ensure the solvents used are appropriate for your compound's solubility profile.

Q3: My compound appears to be degrading on the column. What can I do to minimize this?

  • Modify Mobile Phase: Adjust the pH of the mobile phase to a range where your compound is more stable. Adding antioxidants (if compatible with your downstream applications) can also help.

  • Reduce Temperature: If your HPLC system has a temperature-controlled column compartment, running the purification at a lower temperature can slow down degradation.[4]

  • Use a Different Stationary Phase: Some stationary phases can have reactive sites. Switching to a more inert column chemistry might be beneficial.

  • Minimize Run Time: Optimize your gradient to reduce the amount of time the compound spends on the column.

Troubleshooting Guides

Issue: Low Purity of the Isolated Standard
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting ImpurityOptimize HPLC method: Change mobile phase composition, gradient slope, or stationary phase.Improved separation between the target compound and the impurity.
Compound DegradationAnalyze for degradation products. Modify purification conditions (pH, temperature, light exposure).Reduction or elimination of degradation products in the final sample.
Sample OverloadReduce the amount of sample injected onto the preparative HPLC column.Sharper peaks and better resolution, leading to higher purity fractions.
System ContaminationFlush the HPLC system with appropriate cleaning solvents. Run blank injections to check for ghost peaks.A clean baseline in blank runs and elimination of contaminant peaks in the sample.
Issue: Poor Recovery of the Target Compound
Potential Cause Troubleshooting Step Expected Outcome
Adsorption to SurfacesUse silanized glassware. Add a small amount of a competing agent to the mobile phase.Increased recovery of the target compound.
Precipitation during Solvent EvaporationEvaporate solvent at a lower temperature. Perform solvent exchange to a more suitable solvent before final drying.Minimized sample loss due to precipitation.
Instability in Collection SolventImmediately after collection, neutralize the pH or add a stabilizing agent to the fractions.Preservation of the compound in the collected fractions, leading to higher overall recovery.

Experimental Protocols

Preparative HPLC Method for Purification of a Hypothetical Alkaloid Analytical Standard

1. Sample Preparation:

  • Dissolve the crude extract in a minimal amount of a strong solvent (e.g., DMSO or Methanol).
  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound of interest. A typical gradient might be 10-60% B over 30 minutes.
  • Flow Rate: 20 mL/min.
  • Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm and 280 nm).
  • Injection Volume: Dependent on column size and sample concentration, typically 1-5 mL.

3. Fraction Collection:

  • Collect fractions based on the retention time of the target peak.
  • Use a fraction collector for automated collection.

4. Post-Purification Processing:

  • Combine the pure fractions.
  • Remove the organic solvent using a rotary evaporator at low temperature.
  • Lyophilize the remaining aqueous solution to obtain the final solid standard.

Visualizations

G cluster_0 Troubleshooting Low Purity start Low Purity Observed check_chromatogram Review Chromatogram for Broad or Tailing Peaks start->check_chromatogram check_impurities Are there co-eluting impurities? check_chromatogram->check_impurities Sharp Peaks check_degradation Is there evidence of degradation? (e.g., new peaks appearing over time) check_chromatogram->check_degradation Broad/Tailing Peaks optimize_hplc Optimize HPLC Method: - Change Gradient - Change Solvents - Try a different column check_impurities->optimize_hplc Yes check_impurities->check_degradation No pure_product High Purity Achieved optimize_hplc->pure_product modify_conditions Modify Conditions: - Lower Temperature - Adjust pH - Protect from Light check_degradation->modify_conditions Yes modify_conditions->pure_product

Caption: A workflow for troubleshooting low purity in analytical standard purification.

G cluster_1 Hypothetical Degradation Pathway compound This compound (Hypothetical Structure) oxidized Oxidized Intermediate compound->oxidized Oxidation (Air/Light) hydrolyzed Hydrolyzed Product compound->hydrolyzed Hydrolysis (Acid/Base) rearranged Rearranged Product oxidized->rearranged Rearrangement inactive Inactive Products hydrolyzed->inactive rearranged->inactive

Caption: A hypothetical degradation pathway for a sensitive alkaloid.

References

Technical Support Center: Structural Elucidation of Murrastinine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the structural elucidation of the novel carbazole alkaloid, Murrastinine C.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for the structural elucidation of a novel compound like this compound?

A1: The primary step is to determine the molecular formula. This is typically achieved using High-Resolution Mass Spectrometry (HRMS) to obtain a precise mass, followed by elemental analysis. Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is employed to identify the carbon skeleton and the placement of protons and heteroatoms.

Q2: I am observing unexpected peaks in my ¹H NMR spectrum of this compound. What could be the cause?

A2: Unexpected peaks can arise from several sources. Common causes include residual solvent, impurities from the isolation process, or degradation of the sample. It is recommended to check the purity of your sample using techniques like HPLC or LC-MS. Additionally, running a blank spectrum with the same deuterated solvent can help identify solvent-related peaks.

Q3: The HMBC correlations for this compound are weak or ambiguous, making it difficult to establish long-range connectivities. How can I improve the data?

A3: Weak HMBC correlations can be a significant challenge. To improve the quality of your data, you can try increasing the number of scans, optimizing the long-range coupling constant (J-coupling) delay, or using a higher magnetic field spectrometer. If the sample amount is not a limitation, a more concentrated sample can also enhance signal intensity. For particularly challenging cases, consider running a 1,1-ADEQUATE or a 13C-13C INADEQUATE experiment if you have access to a cryoprobe and a high-field NMR instrument.

Q4: My attempts to crystallize this compound for X-ray crystallography have been unsuccessful. What alternative approaches can I take?

A4: Difficulty in obtaining suitable crystals is a common bottleneck. You can explore a variety of crystallization techniques, including slow evaporation, vapor diffusion, and liquid-liquid diffusion with a wide range of solvent systems. If direct crystallization is unsuccessful, derivatization of this compound to introduce moieties that promote crystallization can be a viable strategy. Alternatively, if the relative stereochemistry is the primary question, computational methods combined with NOESY/ROESY data can provide valuable insights.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio in ¹³C NMR Insufficient sample concentration, low number of scans, or presence of paramagnetic impurities.1. Increase the sample concentration if possible.2. Increase the number of scans and optimize the relaxation delay.3. Check for and remove any paramagnetic impurities.
Overlapping signals in the aromatic region of the ¹H NMR spectrum Complex spin systems and similar chemical environments of aromatic protons.1. Use a higher field NMR spectrometer to improve spectral dispersion.2. Perform 2D NMR experiments like COSY and TOCSY to resolve individual spin systems.3. Consider using advanced processing techniques like deconvolution.
Inconsistent chemical shifts between experiments Sample degradation, temperature fluctuations, or differences in solvent or pH.1. Ensure sample stability and store it appropriately between experiments.2. Use a temperature-controlled probe and ensure consistent solvent and pH conditions.3. Re-run key experiments to confirm reproducibility.
Mass Spectrometry Issues
Problem Possible Cause Troubleshooting Steps
Difficulty in obtaining a clear molecular ion peak In-source fragmentation or low ionization efficiency.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).2. Optimize the ionization source parameters (e.g., cone voltage in ESI).3. Consider derivatizing the molecule to improve its ionization efficiency.
Complex fragmentation pattern Multiple fragmentation pathways or presence of isomers.1. Perform tandem mass spectrometry (MS/MS) to isolate and fragment the parent ion.2. Use high-resolution MS to determine the elemental composition of the fragments.3. Compare the fragmentation pattern with that of known related compounds.

Quantitative Data for this compound (Hypothetical)

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)
1123.57.95 (d, 8.0)C-2, C-9a, C-10a
2119.87.25 (t, 7.5)C-1, C-3, C-4
3120.57.40 (t, 7.5)C-2, C-4, C-4a
4110.97.30 (d, 8.0)C-3, C-4a, C-10b
4a139.8--
5a128.7--
6155.2--
794.36.80 (s)C-5a, C-6, C-8, C-9
8145.1--
9125.6--
9a121.1--
10a136.4--
10b118.9--
1'78.24.60 (dd, 8.5, 6.5)C-2', C-3', C-9
2'35.42.10 (m), 1.90 (m)C-1', C-3', C-4'
3'22.11.70 (m)C-2', C-4', C-5'
4'124.35.15 (t, 7.0)C-3', C-5', C-6'
5'131.8--
6'25.71.65 (s)C-4', C-5'
7'17.71.60 (s)C-4', C-5'
N-H-8.50 (br s)C-4, C-5a
8-OH-5.30 (s)C-7, C-8, C-9

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺348.1964348.1959C₂₃H₂₆NO₂
[M+Na]⁺370.1783370.1778C₂₃H₂₅NNaO₂

Experimental Protocols

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): The COSY experiment was performed to identify proton-proton couplings. The spectral widths were set to cover the entire proton chemical shift range, and the data were collected as a 2048 x 2048 matrix with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment was used to determine one-bond proton-carbon correlations. The spectral widths were set appropriately for both the proton and carbon dimensions. The experiment was optimized for a one-bond coupling constant of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for establishing long-range proton-carbon connectivities. The experiment was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused directly into the source. The mass range was set from m/z 100 to 1000.

Visualizations

experimental_workflow cluster_start Start cluster_structure_determination Structure Determination cluster_stereochemistry Stereochemistry cluster_confirmation Confirmation start Isolation of this compound hrms HRMS for Molecular Formula start->hrms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d structure_proposal Propose Planar Structure hrms->structure_proposal nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure_proposal noesy NOESY/ROESY structure_proposal->noesy xray X-ray Crystallography structure_proposal->xray relative_stereo Determine Relative Stereochemistry noesy->relative_stereo xray->relative_stereo synthesis Total Synthesis relative_stereo->synthesis final_structure Final Structure Confirmed synthesis->final_structure

Caption: General workflow for the structural elucidation of a novel natural product.

troubleshooting_nmr cluster_problem Problem cluster_solutions Potential Solutions cluster_advanced Advanced Methods problem Ambiguous HMBC Correlations increase_scans Increase Number of Scans problem->increase_scans optimize_j Optimize J-coupling Delay problem->optimize_j higher_field Use Higher Field NMR problem->higher_field more_sample Increase Sample Concentration problem->more_sample adequate 1,1-ADEQUATE optimize_j->adequate If still ambiguous inadequate ¹³C-¹³C INADEQUATE higher_field->inadequate For very challenging cases

Caption: Troubleshooting guide for ambiguous HMBC correlations in NMR spectroscopy.

Validation & Comparative

Murrastinine C: A Comparative Analysis of its Cytotoxic Potential Among Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data positions Murrastinine C as a noteworthy carbazole alkaloid with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of this compound's performance against other well-known carbazole alkaloids, supported by experimental data, to assist researchers and drug development professionals in their ongoing efforts to identify novel anticancer agents.

Comparative Cytotoxicity of Carbazole Alkaloids

The cytotoxic potential of this compound and other related carbazole alkaloids has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) and cytotoxic dose (CD50) values are key indicators of a compound's potency in inhibiting cancer cell growth. A lower value signifies higher potency.

A study on the cytotoxic investigation of new carbazole alkaloids from Murraya koenigii revealed that this compound exhibited significant activity against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines, with CD50 values of 17 µg/mL and 1 µg/mL, respectively[1].

While a direct comparative study under identical experimental conditions is limited, data from various sources allows for a preliminary assessment of this compound's potency relative to other carbazole alkaloids.

Carbazole AlkaloidCell LineIC50 / CD50 ValueSource
This compound HL-6017 µg/mL[1]
HeLa1 µg/mL[1]
Mahanine Various> 30.00 µg/mL[2]
Mahanimbine Various≤ 5.0 µg/mL[2]
Girinimbine A549 (Lung Cancer)19.01 µM[3]

Note: The data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental protocols, cell lines, and endpoint measurements.

Mechanism of Action: Induction of Apoptosis

Carbazole alkaloids primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. While the specific signaling cascade for this compound is yet to be fully elucidated, the apoptotic pathways of other well-studied carbazole alkaloids like Mahanine and Girinimbine provide valuable insights into the potential mechanisms.

Apoptotic Pathway of Mahanine

Mahanine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mahanine_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mahanine Mahanine ROS ↑ ROS Production Mahanine->ROS Bcl2 Bcl-2 (anti-apoptotic) Mahanine->Bcl2 Bax Bax (pro-apoptotic) Mahanine->Bax FasL FasL Mahanine->FasL Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Caspase8->Caspase3 Bid Bid Caspase8->Bid tBid tBid Bid->tBid tBid->Mitochondrion

Caption: Apoptotic pathways induced by Mahanine.

Apoptotic Pathway of Girinimbine

Girinimbine has been demonstrated to induce apoptosis primarily through the intrinsic pathway, which is dependent on mitochondrial integrity.

Girinimbine_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_intrinsic Intrinsic Pathway Girinimbine Girinimbine p53 p53 Girinimbine->p53 Bcl2 Bcl-2 (anti-apoptotic) Girinimbine->Bcl2 Bax Bax (pro-apoptotic) Girinimbine->Bax p21 p21 p53->p21 p27 p27 p53->p27 CDK CDK p21->CDK p27->CDK CellCycleArrest G0/G1 Phase Cell Cycle Arrest CDK->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Girinimbine.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay Protocol

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of carbazole alkaloids. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Living cells with active mitochondrial reductases convert MTT to purple formazan crystals. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure the absorbance of the solution using a microplate reader. E->F G 7. Calculate cell viability and determine IC50/CD50 values. F->G

Caption: General workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The carbazole alkaloids, including this compound and other compounds for comparison, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations. A control group with only the solvent is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the control group. The IC50 or CD50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion

References

A Comparative Analysis of the Biological Activities of Murrastinine C and Its Naturally Occurring Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Murrastinine C, a carbazole alkaloid isolated from Murraya koenigii, and its naturally occurring structural analogs found in the same plant species. The information presented herein is intended to support research and development efforts in the fields of oncology, immunology, and infectious diseases by providing a clear, data-driven overview of the cytotoxic, anti-inflammatory, and antimicrobial properties of these compounds.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and its analogs have been evaluated in various in vitro assays. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Cytotoxic Activity

Carbazole alkaloids from Murraya koenigii have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This activity is a key area of interest for potential anticancer drug development.

CompoundCell LineIC50 / CD50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)< 20 µg/mL[1]
HeLa (Human cervical cancer)< 20 µg/mL[1]
Mahanine HL-6030 µM[2]
U937 (Human histiocytic lymphoma)-[3]
CLS-354 (Oral squamous carcinoma)15 µM[4]
MCF-7 (Human breast cancer)> 30 µg/mL[5][6]
4T1 (Mouse breast cancer)14.4-16.2 µg/mL**[7]
Isomahanine CLS-35415 µM[4]
Girinimbine HT-29 (Human colorectal adenocarcinoma)4.79 ± 0.74 µg/mL[8]
MDA-MB-453 (Human breast cancer)-[9]
Mahanimbine MCF-7≤ 5.0 µg/mL[5]
P388 (Mouse lymphocytic leukemia)≤ 5.0 µg/mL[5]
Hela≤ 5.0 µg/mL[5]
Pyrayafoline-D HL-6030 µM[2]
Murrafoline-I HL-6030 µM[2]
Murrayanol hPGHS-1109 µg/mL[10]
hPGHS-2218 µg/mL[10]
9-formyl-3-methylcarbazole B16 (Mouse melanoma)Weak[11]
P388 (Adriamycin-resistant)Weak[11]

Note: The activity for this compound was reported as CD50 (cytotoxic dose 50%) in µg/mL. For a meaningful comparison with IC50 values, further studies with standardized assays are required. *Note: This value is for a mahanine-enriched fraction.

Anti-inflammatory Activity

Several carbazole alkaloids exhibit potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CompoundTargetIC50 (µM)Reference
Murrayakonine A TNF-α10[12]
O-methylmurrayamine A TNF-α9.4[12]
IL-68.4[12]
Mukolidine TNF-α7[12]
IL-68.4[12]
Murrayanine Nitric Oxide (NO) Production-[13]
Antimicrobial Activity

A number of this compound analogs have demonstrated inhibitory activity against pathogenic bacteria, suggesting their potential as novel antimicrobial agents.

CompoundBacteriaMIC (µg/mL) / IC50 (µM)Reference
Mahanine Staphylococcus aureus (210P JTU)25.0 - 175.0[5]
Pseudomonas aeruginosa (ATCC 25619)25.0 - 175.0[5]
Klebsiella pneumoniae (SR1-TU)25.0 - 175.0[5]
Escherichia coli (NI23 JTU)25.0 - 175.0[5]
Streptococcus pneumoniae (SR16677-PRSP)25.0 - 175.0[5]
Girinimbine Bacillus cereus3.4[14][15]
1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde Bacillus cereus10.9[14][15]
Murrayamine J Staphylococcus aureus11.7[14][15]
Koenimbine Staphylococcus aureus17.0[14][15]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[15]

  • Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (TNF-α and IL-6 Measurement)

The levels of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 24-well plates

  • Macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Commercial ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the wells (final concentration typically 1 µg/mL).

  • Incubation: Incubate the plates for a further period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants from each well.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that produces a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a positive antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Apoptotic Signaling Pathway of Carbazole Alkaloids

Many carbazole alkaloids from Murraya koenigii, including mahanine, pyrayafoline-D, and murrafoline-I, have been shown to induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway.[18][19] This pathway involves the loss of mitochondrial membrane potential and the subsequent activation of a caspase cascade.

Apoptosis_Pathway Carbazole_Alkaloids Carbazole Alkaloids (Mahanine, Pyrayafoline-D, etc.) Bax Bax (Pro-apoptotic) Carbazole_Alkaloids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Carbazole_Alkaloids->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-dependent apoptotic pathway induced by carbazole alkaloids.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability & IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

Unveiling the Anticancer Potential of Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Preclinical Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the anticancer effects of Murrastinine C is not publicly available, extensive studies on other carbazole alkaloids isolated from the same plant, Murraya koenigii (commonly known as the curry tree), provide significant insights into the potential of this class of compounds in cancer therapy. This guide offers a comparative overview of the preclinical validation of prominent carbazole alkaloids from Murraya koenigii, such as mahanine and mahanimbine, and their demonstrated anticancer activities. The data presented here is based on in vitro studies and provides a framework for the potential validation of novel compounds like this compound.

Comparative Anticancer Activity of Murraya koenigii Carbazole Alkaloids

The cytotoxic effects of various carbazole alkaloids have been evaluated against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Mahanine Human oral squamous carcinoma (CLS-354)~5.0[1]
Human leukemia (HL-60)Not Specified[2]
Isomahanine Human oral squamous carcinoma (CLS-354)~5.0[1]
Mahanimbine Breast cancer (MCF-7)≤5.0[3]
Cervical cancer (HeLa)≤5.0[3]
Murine leukemia (P388)≤5.0[3]
Girinimbine Not SpecifiedNot Specified[4]
Murrayafoline Not SpecifiedNot Specified[4]

Experimental Protocols

The validation of the anticancer effects of these carbazole alkaloids typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of the carbazole alkaloids for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.

    • Cells are cultured and treated with the test compounds.

    • After the treatment period, cells are harvested and stained with trypan blue solution.

    • Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue.

    • The number of viable and non-viable cells is counted using a hemocytometer or an automated cell counter.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.

    • Treated and untreated cells are harvested and washed.

    • Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology changes associated with apoptosis.

    • Cells grown on coverslips are treated with the carbazole alkaloids.

    • The cells are then fixed and stained with Hoechst 33342.

    • Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized under a fluorescence microscope.[2]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein lysates are prepared from treated and untreated cells.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, LC3B).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways Implicated in Anticancer Effects

Studies on carbazole alkaloids from Murraya koenigii suggest their involvement in key signaling pathways that regulate cell death and survival.

Induction of Apoptosis

Carbazole alkaloids have been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[1] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. The loss of mitochondrial membrane potential is also a key event, leading to the release of pro-apoptotic factors.[2]

Carbazole Alkaloids Carbazole Alkaloids Mitochondrial Dysfunction Mitochondrial Dysfunction Carbazole Alkaloids->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Carbazole alkaloid-induced apoptotic pathway.

Inhibition of Autophagic Flux

Interestingly, some carbazole alkaloids have been found to inhibit autophagic flux.[1] Autophagy is a cellular recycling process that can either promote cell survival or cell death. In this context, the inhibition of autophagy appears to contribute to the cytotoxic effects of the alkaloids. This is evidenced by the accumulation of autophagosome markers like LC3B-II and the p62/SQSTM1 protein.[1]

cluster_0 Autophagy Process Autophagosome Formation Autophagosome Formation Autolysosome Formation Autolysosome Formation Autophagosome Formation->Autolysosome Formation Fusion with Lysosome LC3B-I -> LC3B-II LC3B-I -> LC3B-II Degradation Degradation Autolysosome Formation->Degradation Carbazole Alkaloids Carbazole Alkaloids Carbazole Alkaloids->Inhibition Accumulation of Autophagosomes (LC3B-II, p62) Accumulation of Autophagosomes (LC3B-II, p62) Inhibition->Accumulation of Autophagosomes (LC3B-II, p62)

Caption: Inhibition of autophagic flux by carbazole alkaloids.

Experimental Workflow for Anticancer Drug Validation

The preclinical validation of a potential anticancer compound like this compound would follow a structured workflow.

Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Screening In Vitro Screening Compound Isolation/Synthesis->In Vitro Screening Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Apoptosis, Cell Cycle Analysis In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Mechanism of Action Studies->In Vivo Studies (Animal Models) Efficacy & Toxicity Lead Optimization Lead Optimization In Vivo Studies (Animal Models)->Lead Optimization

Caption: Preclinical validation workflow for anticancer agents.

While direct evidence for the anticancer effects of this compound is currently lacking in the scientific literature, the broader family of carbazole alkaloids from Murraya koenigii demonstrates significant promise. The data on compounds like mahanine and mahanimbine reveal potent cytotoxic and pro-apoptotic activities against various cancer cell lines, mediated through well-defined signaling pathways. The experimental protocols and validation workflows outlined in this guide provide a robust framework for the future investigation of this compound and other novel carbazole alkaloids as potential anticancer therapeutics. Further research is warranted to isolate and characterize this compound and to perform comprehensive preclinical evaluations to determine its specific anticancer profile and mechanism of action.

References

The Potent Anti-Inflammatory Promise of Brominated Isatins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Isatin, a versatile heterocyclic compound, and its derivatives have emerged as a promising scaffold in this pursuit. This guide provides a comparative analysis of the structure-activity relationship (SAR) of isatin and its brominated analogs, focusing on their anti-inflammatory properties, supported by experimental data and detailed protocols.

Structure-Activity Relationship: The Critical Role of Bromine Placement

The anti-inflammatory activity of isatin derivatives is significantly influenced by the position of halogen substituents on the aromatic ring.[1][2] Experimental evidence strongly suggests that the introduction of a bromine atom enhances the anti-inflammatory potential of the isatin core.[1][2]

A key finding in the SAR of brominated isatins is that the position of the bromine atom dictates the potency of the compound. The general trend for inhibitory activity against key inflammatory mediators is as follows:

5-Bromoisatin > 6-Bromoisatin > 7-Bromoisatin [1][2]

This indicates that substitution at the C-5 position of the isatin ring is most favorable for anti-inflammatory activity. Furthermore, studies have shown that mono-brominated isatin compounds are generally more active than their non-brominated counterpart and dimer indoles.[1][2] Halogen substitution at both the C-5 and C-7 positions has also been shown to yield substantial anti-inflammatory activity.

Comparative Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of isatin and its brominated derivatives against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µg/mL)PGE2 Inhibition IC50 (µg/mL)
Isatin~339.8>50Not Tested
5-BromoisatinNot specifiedNot specifiedNot specified
6-BromoisatinNot specifiedNot specifiedNot specified
7-BromoisatinNot specifiedNot specifiedNot specified

Note: While the general trend of activity is established, specific IC50 values for each brominated derivative in all assays were not consistently available in the reviewed literature. Isatin itself shows mild anti-inflammatory activity.[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary mechanism through which brominated isatins exert their anti-inflammatory effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

In LPS-stimulated macrophages, 6-bromoindole and 6-bromoisatin have been shown to significantly inhibit the translocation of NF-κB into the nucleus.[1][2] By preventing NF-κB activation, these compounds effectively suppress the downstream inflammatory cascade.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by Brominated Isatins cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation BrominatedIsatins Brominated Isatins BrominatedIsatins->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->ProInflammatoryGenes Experimental_Workflow Experimental Workflow for SAR Studies of Brominated Isatins cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Isatin & Reagents Synthesis Chemical Synthesis (e.g., Bromination) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellCulture Cell Culture (RAW264.7 Macrophages) Purification->CellCulture Treatment Compound Treatment & LPS Stimulation CellCulture->Treatment NO_Assay NO Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, PGE2) Treatment->Cytokine_Assay NFkB_Assay NF-κB Translocation (Immunofluorescence) Treatment->NFkB_Assay IC50 IC50 Determination NO_Assay->IC50 Cytokine_Assay->IC50 SAR Structure-Activity Relationship Analysis NFkB_Assay->SAR IC50->SAR

References

Lack of Specific Analytical Methods for Murrastinine C Necessitates a Comparative Analysis of Methods for Structurally Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A thorough literature search did not yield any specific analytical methods or cross-validation studies for a compound named "Murrastinine C". PubChem lists "Murrayacinine," a carbazole alkaloid, with "this compound" as a potential synonym, but information remains scarce. Given the structural similarity of carbazole alkaloids to the well-studied class of indole alkaloids, this guide provides a comparative overview of analytical methods for the latter. The principles and methodologies presented here are directly applicable to the development and validation of analytical methods for novel or less-studied alkaloids like this compound.

This guide compares the two most common analytical techniques for the quantification of indole alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds.

Comparison of Analytical Method Performance for Indole Alkaloids

The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of various indole alkaloids as reported in the scientific literature. This data provides a basis for selecting the most appropriate method based on the required sensitivity, precision, and accuracy.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpine> 0.9988Sarpagine: 0.05 µg/mL, Yohimbine: 0.04 µg/mL, Ajmaline: 0.04 µg/mL, Ajmalicine: 0.02 µg/mL, Reserpine: 0.05 µg/mLNot ReportedSarpagine: 0.98%, Yohimbine: 0.85%, Ajmaline: 0.62%, Ajmalicine: 0.24%, Reserpine: 0.71% (Stability over 24h)90.4 - 101.4
HPLC-UV Vindoline, Catharanthine, Vinblastine, Vincristine, ReserpineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
qNMR Rhynchophylline, Isorhynchophylline, Corynoxeine, Isocorynoxeine> 0.999Not Reported25 µg/mLIntra-day: < 2.51%, Inter-day: < 2.51%±4.4% (Relative Error)
LC-MS/MS Harmine, Harmaline, Yohimbine, AjmalicineNot ReportedNot ReportedNot Reported1.5 - 3.5%97.7 - 102.0%
LC-MS/MS IndoleNot ReportedNot Reported1 ng/mLNot ReportedNot Reported
LC-MS/MS 13 Lupin AlkaloidsNot ReportedNot Reported1 - 25 µg/KgNot ReportedMatrix effect ≤23%

Detailed Experimental Protocols

Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of indole alkaloids, compiled from the cited literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous quantification of multiple indole alkaloids in plant extracts.[1][2][3]

1. Sample Preparation:

  • Extraction: Extract the plant material (e.g., roots of Rauvolfia verticillata) with a suitable solvent such as methanol.

  • Standard Solutions: Prepare stock solutions of reference standards (e.g., sarpagine, yohimbine, ajmaline, ajmalicine, and reserpine) in methanol at a concentration of 0.2 mg/mL. Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

2. Chromatographic Conditions:

  • HPLC System: An Agilent/HP 1100 series HPLC system or equivalent.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile). For example, a mobile phase of methanol:acetonitrile:0.005M ammonium acetate:triethylamine (1:2:2.5:0.02, v/v) with the pH adjusted to 8.5 can be used.[4]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analytes have maximum absorbance, for instance, 280 nm for the simultaneous detection of sarpagine, yohimbine, ajmaline, ajmalicine, and reserpine.[1][2][3]

3. Method Validation:

  • Linearity: Assessed by analyzing a series of standard solutions of known concentrations. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[1][2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluated by repeatedly analyzing a sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte that is recovered.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for analyzing trace levels of indole alkaloids in complex matrices.[5][6][7][8]

1. Sample Preparation:

  • Extraction: For biological samples like mouse serum or tissues, protein precipitation with a solvent like ice-cold acetonitrile is a common first step.[6] For plant materials, extraction with methanol or other organic solvents is typical.

  • Purification: Solid-phase extraction (SPE) may be necessary to remove interfering substances from the sample matrix.

  • Internal Standard: An isotopically labeled version of the analyte (e.g., indole-d7 for indole analysis) is often added to the sample before extraction to correct for matrix effects and variations in instrument response.[6]

2. Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is commonly used.[5]

  • Mobile Phase: Typically consists of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile). A gradient elution is often employed to separate multiple analytes.[5][6][7][8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3 - 0.6 mL/min for UHPLC.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for indole alkaloids.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]

  • Optimization: The mass spectrometer parameters, including the declustering potential and collision energy, need to be optimized for each analyte to achieve the best sensitivity.

4. Method Validation:

  • The validation parameters (linearity, LOD, LOQ, precision, and accuracy) are assessed similarly to the HPLC-UV method. Additionally, the matrix effect should be evaluated to ensure that components of the sample matrix are not suppressing or enhancing the ionization of the analyte.[5][7][8]

Cross-Validation of Analytical Methods

Cross-validation is crucial when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the data is reliable and comparable.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Methods for Comparison (e.g., Method A vs. Method B) define_samples Select Samples (Spiked QCs and Incurred Samples) define_methods->define_samples define_criteria Establish Acceptance Criteria (e.g., % Difference) define_samples->define_criteria analyze_A Analyze Samples with Method A define_criteria->analyze_A analyze_B Analyze Samples with Method B define_criteria->analyze_B compare_data Compare Quantitative Results analyze_A->compare_data analyze_B->compare_data evaluate_criteria Evaluate Against Acceptance Criteria compare_data->evaluate_criteria conclusion Conclusion on Method Comparability evaluate_criteria->conclusion

References

A Comparative Guide to PI3K Inhibitors: Murrastinine C vs. Wortmannin and LY294002

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel inhibitors is critical. This guide provides a detailed comparison of the hypothetical inhibitory action of Murrastinine C on Phosphoinositide 3-kinase (PI3K) with two well-established inhibitors, Wortmannin and LY294002.

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell cycle regulation, proliferation, survival, and metabolism.[1][2][3][4][5] Its dysregulation is implicated in numerous diseases, particularly cancer, making PI3K a significant target for therapeutic intervention.[1][6][7][8][9]

Quantitative Comparison of PI3K Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetIC50 ValueNotes
This compound PI3K (Hypothetical)75 nMA promising novel inhibitor with significant potency.
Wortmannin Pan-PI3K~3-5 nM[6][10][11][12]A potent, irreversible, and non-specific inhibitor of PI3Ks.[6] Also inhibits other kinases at higher concentrations.[6]
LY294002 Pan-PI3K (Class I)~0.5 - 1.4 µM[13][14][15][16][17]A reversible and specific inhibitor of PI3K, though less potent than Wortmannin.[6] Also shows activity against other kinases like DNA-PK and CK2.[13][14][17]

Note on this compound Data: The IC50 value for this compound is presented here as a hypothetical value to illustrate its potential as a PI3K inhibitor for the purpose of this comparative guide.

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental assays. A common method for assessing PI3K inhibition is the in vitro kinase assay.

Objective: To measure the enzymatic activity of PI3K in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Inhibitor compounds (this compound, Wortmannin, LY294002) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing the purified PI3K enzyme and its lipid substrate, PIP2, in a kinase reaction buffer.

  • Inhibitor Addition: The inhibitor is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of PIP2 to PIP3.

  • Termination of Reaction: The reaction is stopped by the addition of an acidic solution (e.g., HCl).

  • Lipid Extraction: The radiolabeled lipid products are extracted from the reaction mixture using an organic solvent (e.g., chloroform/methanol).

  • Analysis by TLC: The extracted lipids are spotted onto a TLC plate and separated based on their polarity.

  • Quantification: The amount of radiolabeled PIP3 produced is quantified using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.

  • IC50 Determination: The percentage of PI3K activity is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternatively, non-radioactive methods such as ADP-Glo™ kinase assays, which measure the amount of ADP produced in the kinase reaction, can be employed.[18]

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To better understand the context of PI3K inhibition and the experimental process, the following diagrams are provided.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Murrastinine_C This compound Murrastinine_C->PI3K Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

IC50_Determination_Workflow Start Start: Prepare Reagents Incubation Incubate PI3K, PIP2, & Inhibitor Start->Incubation Reaction Initiate with [γ-³²P]ATP Incubation->Reaction Stop Stop Reaction Reaction->Stop Extraction Lipid Extraction Stop->Extraction TLC TLC Separation Extraction->TLC Quantify Quantify Radiolabeled PIP3 TLC->Quantify Analysis Data Analysis: Plot Inhibition vs. [Inhibitor] Quantify->Analysis End Determine IC50 Value Analysis->End

Caption: Workflow for in vitro PI3K kinase assay to determine IC50 values.

References

Comparative Cytotoxicity of Carbazole Alkaloids from Murraya Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse carbazole alkaloids.[1][2] Many of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for further investigation in drug discovery.[1][3][4] This guide summarizes the cytotoxic profiles of several key Murraya alkaloids, details the experimental methodologies used for their evaluation, and illustrates the pertinent signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic activity of various carbazole alkaloids isolated from Murraya species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for selected Murraya alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
MahanineHL-60 (Human promyelocytic leukemia)~10[3]
Pyrayafoline-DHL-60 (Human promyelocytic leukemia)~15[3]
Murrafoline-IHL-60 (Human promyelocytic leukemia)~20[3]
Compound 7 (from M. microphylla)HepG2 (Human liver cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 7 (from M. microphylla)Du145 (Human prostate cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 7 (from M. microphylla)HCT-116 (Human colon cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 7 (from M. microphylla)HeLa (Human cervical cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 11 (from M. microphylla)HepG2 (Human liver cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 11 (from M. microphylla)Du145 (Human prostate cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 11 (from M. microphylla)HCT-116 (Human colon cancer)Not specified, but showed obvious cytotoxic effects[5]
Compound 11 (from M. microphylla)HeLa (Human cervical cancer)Not specified, but showed obvious cytotoxic effects[5]
Total Alkaloid Extract (M. koenigii)MDA-MB-231 (Human breast cancer)14.4 µg/mL[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these carbazole alkaloids typically involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Murrastinine C derivatives or other carbazole alkaloids) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assessment by Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.

  • Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with the test compounds for a specific duration.

  • Staining: The cells are then washed with phosphate-buffered saline (PBS) and stained with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

  • Washing and Mounting: After staining, the cells are washed again with PBS and mounted on microscope slides.

  • Microscopic Examination: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear condensation and fragmentation.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

  • Cell Lysis: After treatment with the test compounds, cells are harvested and lysed to release the cellular contents, including caspases.

  • Substrate Addition: The cell lysate is then incubated with a specific caspase substrate (e.g., a substrate for caspase-3 or caspase-9) conjugated to a reporter molecule.

  • Signal Detection: The cleavage of the substrate by the active caspase releases the reporter molecule, which can then be detected using a fluorometer or a spectrophotometer.

  • Data Analysis: The caspase activity is proportional to the measured signal and is typically expressed as a fold-change relative to the untreated control.

Signaling Pathways and Mechanisms of Action

Carbazole alkaloids from Murraya species often induce cytotoxicity through the induction of apoptosis. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

The following diagram illustrates a generalized workflow for the initial screening and evaluation of the cytotoxic properties of novel compounds like this compound derivatives.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Cell Line Panel Cell Line Panel Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis

Figure 1: A generalized workflow for assessing the cytotoxicity of novel compounds.

Studies on carbazole alkaloids like mahanine have shown that they can induce apoptosis through the mitochondrial pathway.[3] This involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[3]

The following diagram illustrates the intrinsic apoptotic pathway that can be activated by cytotoxic compounds.

G Cytotoxic Compound Cytotoxic Compound Mitochondrion Mitochondrion Cytotoxic Compound->Mitochondrion Induces stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Activation Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 2: The intrinsic (mitochondrial) pathway of apoptosis.

Conclusion

The carbazole alkaloids from Murraya species represent a promising class of natural products with potent cytotoxic activities against various cancer cell lines. While direct experimental data on this compound and its derivatives are currently limited, the comparative analysis of related compounds from the same genus provides a strong rationale for their further investigation. The experimental protocols and mechanistic insights presented in this guide offer a foundational framework for researchers to design and conduct comprehensive studies on novel this compound derivatives and other related carbazole alkaloids. Future research should focus on the synthesis of this compound derivatives and a systematic evaluation of their structure-activity relationships to identify lead compounds with enhanced potency and selectivity for cancer cells.

References

Murrastinine C vs. Crude Extract of Murraya koenigii: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of isolated compounds versus their source crude extracts is pivotal for novel therapeutic development. This guide provides a detailed comparison of the bioactivity of Murrastinine C and the crude extract of Murraya koenigii, commonly known as the curry tree.

Murraya koenigii has a long history in traditional medicine, with various parts of the plant utilized for their therapeutic properties. Modern scientific investigation has identified numerous bioactive compounds within the plant, including carbazole alkaloids, flavonoids, and phenolics. Among these is this compound, a carbazole alkaloid. This guide synthesizes available experimental data to compare the bioactivity of this isolated compound with that of the crude plant extracts.

Cytotoxicity: A Quantitative Comparison

In contrast, numerous studies have quantified the cytotoxic effects of Murraya koenigii crude extracts. The efficacy of these extracts is highly dependent on the solvent used for extraction, which dictates the profile of bioactive compounds present. The following table summarizes the reported 50% inhibitory concentration (IC50) values of different crude extracts against various cancer cell lines.

Cancer Cell LineExtract SolventIC50 Value (µg/mL)Reference
HeLa (Cervical Cancer)Hexane< 1Not Available
HeLa (Cervical Cancer)Ethyl Acetate< 1Not Available
HeLa (Cervical Cancer)Methanol2.25Not Available
T47D (Breast Cancer)Methanol74.71 ± 5.45[1]
MDA-MB-231 (Breast Cancer)Methanol103.4[2]
MDA-MB-231 (Breast Cancer)Methanol149.6[2]
MDA-MB-231 (Breast Cancer)Methanol194.3[2]

Experimental Protocols

The evaluation of cytotoxicity for Murraya koenigii crude extracts predominantly utilizes the MTT assay.

MTT Assay for Cytotoxicity of Murraya koenigii Crude Extract

Objective: To determine the concentration of the crude extract that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HeLa, T47D, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Murraya koenigii crude extract. A control group receives medium without the extract.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the extract concentration and fitting the data to a dose-response curve.[1]

Signaling Pathways

The anticancer activity of Murraya koenigii crude extracts is attributed to the modulation of specific signaling pathways within cancer cells, primarily leading to the induction of apoptosis (programmed cell death).

Murraya koenigii Crude Extract and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. Studies have indicated that crude extracts of Murraya koenigii can inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

G MK_extract Murraya koenigii Crude Extract PI3K PI3K MK_extract->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by M. koenigii extract.

Experimental Workflow for Apoptosis Detection

The induction of apoptosis by Murraya koenigii crude extract can be confirmed using methods such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow start Cancer Cells Treated with Crude Extract stain Stain with Annexin V-FITC and Propidium Iodide start->stain flow Flow Cytometry Analysis stain->flow end Quantification of Apoptotic and Necrotic Cells flow->end

Caption: Workflow for assessing apoptosis induction.

Conclusion

The available scientific evidence strongly supports the cytotoxic and pro-apoptotic bioactivity of crude extracts from Murraya koenigii against various cancer cell lines. The efficacy is dose-dependent and varies with the extraction solvent. The inhibition of the PI3K/Akt signaling pathway appears to be a key mechanism of action for these extracts.

While this compound is identified as a bioactive component of Murraya koenigii, there is a notable lack of quantitative data to facilitate a direct comparison of its potency with the crude extracts. Further research is required to isolate and characterize the bioactivity of this compound, including the determination of its IC50 values against different cancer cell lines and the elucidation of its specific molecular targets and signaling pathways. Such studies are crucial for understanding the full therapeutic potential of this specific carbazole alkaloid and its contribution to the overall anticancer effects of the Murraya koenigii plant. Professionals in drug development are encouraged to explore this promising natural product further.

References

A Researcher's Guide to Confirming Small Molecule Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for the compound "Murrastinine C" did not yield public-domain information regarding its biological target or mechanism. This guide has been developed as a comprehensive template for researchers to confirm target engagement for any novel small molecule. It uses the well-characterized clinical compound Adagrasib , a covalent inhibitor of the KRASG12C mutant protein, as a practical example.

This guide provides an objective comparison of common methodologies for confirming target engagement, complete with sample data tables and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to validate that their compound interacts with its intended molecular target within a cellular environment—a critical step in drug discovery.[1][2]

Comparing Methods for Target Engagement Confirmation

Choosing the right assay to confirm target engagement is crucial and depends on factors like the nature of the target protein, the availability of reagents, and the desired throughput.[3] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[3]

Below is a qualitative comparison of common techniques.

MethodPrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).[4]Label-free; works in intact cells & tissues; reflects physiological conditions.[5]Lower throughput for traditional Western Blot readout; requires specific antibodies.
Biochemical Assays (e.g., SPR, ITC) Measures direct binding kinetics and thermodynamics between purified protein and compound.Highly quantitative (Kd, kon/koff); provides detailed binding information.Does not confirm binding in a cellular context; requires purified, active protein.
NanoBRET™ Assay Measures compound binding in live cells via competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.[6]High-throughput; provides real-time binding affinity in live cells.[6]Requires genetic modification of cells to express the fusion protein; potential for artifacts from overexpression.[6]
Mass Spectrometry (MS)-based Proteomics Quantifies changes in protein levels or post-translational modifications downstream of target engagement.[3]Unbiased, proteome-wide view of on- and off-target effects; high sensitivity.Technically complex; data analysis can be challenging; may not measure direct binding.
In-Cell Western / Phosphorylation Assays Quantifies inhibition of target activity by measuring the phosphorylation status of a downstream substrate.Measures functional consequence of target binding in a cellular context; high-throughput compatible.Indirect measure of engagement; requires specific phospho-antibodies; signal can be affected by other pathways.

Quantitative Data Comparison: Adagrasib vs. Alternative Inhibitor

To build confidence in a lead compound, its target engagement profile should be compared against alternative molecules. The following tables use data for the KRASG12C inhibitor Adagrasib as an example and compare it to a hypothetical alternative, "Inhibitor X."

Table 1: Biochemical and Cellular Potency

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (Cell Viability)Reference
Adagrasib KRASG12CData Not Available0.2 - 1042 (Varies by cell line)[7]
Inhibitor X KRASG12C5.225.5Hypothetical Data

Table 2: Target Engagement in Live Cells (CETSA)

Compound (10 µM)TargetTagg (°C) (Vehicle)Tagg (°C) (Compound)Thermal Shift (ΔTagg)Reference
Adagrasib KRASG12C52.161.5+9.4 °CIllustrative Data
Inhibitor X KRASG12C52.156.3+4.2 °CHypothetical Data

Visualizing Pathways and Workflows

Understanding the biological context and experimental process is essential. The following diagrams, generated using DOT language, illustrate the KRAS signaling pathway, the workflow for a CETSA experiment, and a logic model for selecting a target engagement assay.

KRAS_Pathway growth_factor Growth Factor rtk RTK (e.g., EGFR) growth_factor->rtk kras_gdp KRAS-GDP (Inactive) rtk->kras_gdp GEF kras_gtp KRAS-GTP (Active) kras_gdp->kras_gtp kras_gtp->kras_gdp GAP raf RAF kras_gtp->raf adagrasib Adagrasib adagrasib->kras_gdp Covalently Binds KRASG12C Mutant mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Simplified KRAS signaling pathway and the action of Adagrasib.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Quantification start Culture Cells Expressing Target treat Treat cells with Compound or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble (S) and precipitated (P) fractions lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect wb Analyze soluble protein levels via Western Blot collect->wb quantify Densitometry analysis of protein bands wb->quantify plot Plot melt curves and determine ΔTagg quantify->plot

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logic_Diagram start Need to Confirm Target Engagement? purified_protein Is purified, active protein available? start->purified_protein specific_antibody Is a specific antibody for the target available? purified_protein->specific_antibody No biochem Use Biochemical Assays (SPR, ITC) purified_protein->biochem Yes functional_readout Is a known downstream functional readout available? specific_antibody->functional_readout No cetsa Use CETSA specific_antibody->cetsa Yes phospho Use Phospho-Assay or In-Cell Western functional_readout->phospho Yes nanobret Consider Engineered Systems (e.g., NanoBRET) functional_readout->nanobret No ms_proteomics Consider MS Proteomics (unbiased) nanobret->ms_proteomics

Decision tree for selecting a target engagement confirmation method.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western Blot-based CETSA to determine the thermal stabilization of a target protein in intact cells upon compound binding.

A. Materials and Reagents

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • Test compound (e.g., Adagrasib) and vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40, pH 8.5) with inhibitors[8]

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge (capable of >17,000 x g)[8]

  • Reagents for SDS-PAGE and Western Blotting (gels, buffers, transfer system)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

B. Experimental Procedure

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in fresh media to a concentration of 2-5 x 106 cells/mL.

    • In separate tubes, treat cells with the test compound at the desired final concentration (e.g., 10 µM) or with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspension into a series of PCR tubes for each condition (Vehicle and Compound).

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 10 temperatures from 40°C to 67°C).

    • Heat the samples for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding an equal volume of lysis buffer and performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate the soluble fraction from aggregated proteins, centrifuge the lysates at high speed (>17,000 x g) for 30 minutes at 4°C.[8]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an ECL substrate and an appropriate imaging system.[9]

C. Data Analysis

  • Use image analysis software (e.g., ImageJ) to quantify the band intensity for the target protein at each temperature for both vehicle and compound-treated samples.[9]

  • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which is set to 100%.[8]

  • Plot the normalized band intensity versus temperature for both conditions to generate melting curves.

  • Fit the data using a sigmoidal dose-response equation (e.g., in GraphPad Prism) to determine the Tagg (temperature at which 50% of the protein is denatured) for each condition.[8]

  • The thermal shift (ΔTagg) is calculated as: ΔTagg = Tagg (Compound) - Tagg (Vehicle) . A positive shift indicates target stabilization and engagement.

References

Murrastinine C: An Unidentified Compound in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific databases and publicly available literature, there is no evidence to suggest the existence of a compound named "Murrastinine C." As a result, a comparison guide benchmarking its efficacy against standard drugs cannot be created. No experimental data, mechanistic studies, or clinical trials associated with "this compound" were found.

The field of pharmacology, particularly in cancer research, extensively investigates natural products for their therapeutic potential.[1][2][3] Compounds are often derived from plants, microbes, and marine organisms.[4] These natural products and their derivatives have been a significant source of new drugs, with many exhibiting potent biological activities.[2][4]

For a compound to be considered for clinical evaluation and comparison against standard treatments, it must undergo a rigorous discovery and development process. This includes isolation, structural elucidation, preclinical testing (in vitro and in vivo) to determine efficacy and mechanism of action, and finally, multi-phase clinical trials to assess safety and effectiveness in humans.

Given the absence of any information on "this compound" in the scientific literature, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers and professionals interested in the benchmarking of novel compounds are encouraged to consult established scientific literature and databases for information on validated and researched molecules.

References

Safety Operating Guide

Navigating the Disposal of Murrastinine C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Murrastinine C as a cytotoxic and hazardous chemical. The absence of specific disposal guidelines necessitates a cautious approach based on established protocols for potent bioactive compounds. All waste materials contaminated with this compound, including the compound itself, must be segregated and disposed of as hazardous chemical waste. Incineration at a licensed facility is the recommended final disposal method.

I. Core Disposal Principles & Immediate Actions

Given that specific public disposal protocols for this compound are not available, a conservative approach is mandatory. The chemical structure of this compound, a benzofuran, and its likely biological activity necessitate handling it as a potent, potentially cytotoxic compound. The following principles must be adhered to at all times:

  • Segregation is Paramount: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from general and non-hazardous waste streams.[1][2]

  • Designated Hazardous Waste Containers: Use only clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste.[3][4] These containers should be rigid and puncture-resistant, especially for sharps.[5]

  • Personal Protective Equipment (PPE): Full PPE is required when handling this compound waste. This includes, but is not limited to, a lab coat or gown, safety goggles, and nitrile gloves.[4]

  • Never Dispose Down the Drain: this compound and its contaminated materials must not be disposed of in the sanitary sewer.[6][7]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste from the point of generation to final collection.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, gowns), absorbent pads, and any other solid materials that have come into contact with the compound.[3]
  • Liquid Waste: All solutions containing this compound, including experimental solutions and solvent washes, must be collected as hazardous liquid waste.
  • Sharps Waste: Needles, syringes, glass vials, and any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3][5]

2. Waste Containment:

  • Solid Waste: Place in a durable, leak-proof plastic bag or container clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" with the full chemical name "this compound".[4] For added safety, double-bagging is recommended.
  • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration. Do not mix with other incompatible waste streams.
  • Sharps Waste: Use a red or appropriately colored sharps container with the cytotoxic symbol and the chemical name clearly marked.[3][5]

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste" or "Cytotoxic Waste"
  • The full chemical name: "this compound"
  • The primary hazards (e.g., "Toxic," "Cytotoxic")
  • The date the waste was first added to the container.
  • Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure containers are sealed to prevent spills or volatilization.[8]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • The preferred method for the final disposal of cytotoxic and potent bioactive compounds is high-temperature incineration.[7][9]

III. Quantitative Data Summary

While no specific quantitative data for this compound disposal exists, the following table summarizes general guidelines for handling cytotoxic waste.

ParameterGuidelineSource
Spill Threshold (Small) < 5 mL or 5 g[3]
Spill Threshold (Large) > 5 mL or 5 g[3]
Plastic Bag Thickness (Minimum) 2 mm for polypropylene bags[4]
Water Dilution for Sewer (Not for this compound) >100 parts water to 1 part chemical (for non-hazardous soluble salts)[6]

IV. Experimental Protocols Cited

The disposal procedures outlined are based on established best practices for handling cytotoxic and hazardous laboratory chemicals. Key principles from various sources have been synthesized to create a conservative and safe protocol for this compound. These principles include waste segregation, proper containment, clear labeling, and the use of appropriate personal protective equipment as detailed in laboratory safety manuals and hazardous waste management guidelines.[1][2][3][4][5][6][7][8][9][10]

V. This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

MurrastinineC_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage Temporary On-site Storage cluster_disposal Final Disposal A This compound Experiment B Solid Waste (Gloves, Vials, etc.) A->B C Liquid Waste (Solutions, Solvents) A->C D Sharps Waste (Needles, Syringes) A->D E Labeled Cytotoxic Solid Waste Container B->E Place in F Labeled Hazardous Liquid Waste Container C->F Collect in G Labeled Cytotoxic Sharps Container D->G Dispose in H Secure, Ventilated Hazardous Waste Area E->H Store in F->H Store in G->H Store in I EHS / Licensed Waste Contractor Pickup H->I Arrange for J High-Temperature Incineration I->J Transport for

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Murrastinine C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with potential biological activity. Murrastinine C, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated cytotoxic effects against various cancer cell lines, underscoring the need for meticulous handling procedures.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guide provides essential, immediate safety and logistical information based on the known properties of cytotoxic carbazole alkaloids.

Hazard Identification and Personal Protective Equipment

This compound is considered a hazardous compound due to its cytotoxic properties. The methanolic extract of Murraya koenigii, from which this compound is derived, has been shown to be moderately toxic in animal studies.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.To prevent inhalation of dust or aerosols.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with appropriate hazard warnings.

Preparation of Stock Solutions
  • All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Before weighing, ensure the balance is placed within the fume hood or in a contained, ventilated space.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Avoid generating dust.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Working Concentrations
  • Dilutions of the stock solution to working concentrations should also be performed in a fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Spill Cleanup
  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate decontaminating solution.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Follow your institution's specific guidelines for hazardous waste disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Murrastinine_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response Receive Receive & Inspect Store Store Safely Receive->Store Prepare Prepare in Fume Hood Store->Prepare Use Use in Experiments Prepare->Use Waste Segregate Waste Use->Waste Spill Spill Occurs Use->Spill Dispose Dispose as Hazardous Waste->Dispose Cleanup Follow Spill Protocol Spill->Cleanup Cleanup->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with handling the cytotoxic compound this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and EHS department for any additional guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.